Product packaging for Diphenidol-d10(Cat. No.:)

Diphenidol-d10

Cat. No.: B10823388
M. Wt: 319.5 g/mol
InChI Key: OGAKLTJNUQRZJU-FNJHSXSFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diphenidol-d10 is a useful research compound. Its molecular formula is C21H27NO and its molecular weight is 319.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO B10823388 Diphenidol-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NO

Molecular Weight

319.5 g/mol

IUPAC Name

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2/i3D2,8D2,9D2,16D2,17D2

InChI Key

OGAKLTJNUQRZJU-FNJHSXSFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

Diphenidol-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphenidol-d10 is the deuterium-labeled analog of Diphenidol, an antiemetic and anti-vertigo agent. As a stable isotope-labeled compound, this compound serves as an ideal internal standard for the precise quantification of Diphenidol in biological matrices during pharmacokinetic, metabolic, and forensic studies.[1] Its use in analytical methods, particularly those involving mass spectrometry, significantly enhances the accuracy and reliability of results by correcting for variations during sample preparation and analysis.[1] This guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is characterized by the substitution of ten hydrogen atoms with deuterium on the piperidine ring, resulting in a higher molecular weight compared to its parent compound. This isotopic labeling makes it distinguishable by mass spectrometry without altering its chemical behavior in analytical systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1,1-diphenylbutan-1-ol[2]
Synonyms Diphenadol-d10, 1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-ol[2]
Molecular Formula C₂₁H₁₇D₁₀NO
Molecular Weight 319.5 g/mol
Exact Mass 319.272031944 Da
CAS Number 2928181-97-7
Appearance White to Off-White Solid
Purity ≥99% deuterated forms (d1-d10)

Table 2: Storage and Handling

ConditionRecommendationSource(s)
Storage Temperature -80°C (long-term, 6 months); -20°C (short-term, 1 month)
Shipping Shipped on dry ice
Container Keep in a tightly sealed, light-resistant container
General Handling Store away from heat, moisture, and direct light. Keep from freezing.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Diphenidol in biological samples using hyphenated chromatographic and mass spectrometric techniques.

Protocol: Quantification of Diphenidol in Human Plasma via UPLC-MS/MS

This protocol outlines a validated method for determining Diphenidol concentrations in plasma, a common procedure in clinical and forensic toxicology.

1. Sample Preparation:

  • Aliquoting: Transfer a precise volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of a known concentration of this compound solution to each plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample. This step is crucial for removing larger protein molecules that can interfere with the analysis.

  • Vortexing and Centrifugation: Mix the sample thoroughly using a vortex mixer. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte (Diphenidol) and the internal standard (this compound), for injection into the UPLC-MS/MS system.

2. Chromatographic Separation:

  • System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 analytical column is typically used for separation.

  • Mobile Phase: A suitable gradient of aqueous and organic solvents is used to separate Diphenidol and this compound from other matrix components.

  • Injection Volume: A small volume (e.g., 5 µL) of the prepared supernatant is injected.

3. Mass Spectrometric Detection:

  • System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: The system is set to monitor specific mass-to-charge (m/z) transitions for both Diphenidol and this compound. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

  • Quantification: The concentration of Diphenidol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Diphenidol. The method has been shown to be linear over a range of 0.200–200 ng/mL, with a lower limit of quantification of 0.200 ng/mL.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification p1 Plasma Sample p2 Spike with This compound (IS) p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC (C18 Column) p5->a1 a2 ESI Source (Positive Ion Mode) a1->a2 a3 Tandem Mass Spec (MRM Detection) a2->a3 a4 Data Acquisition a3->a4 q1 Calculate Peak Area Ratio (Analyte/IS) a4->q1 q2 Compare to Calibration Curve q1->q2 q3 Determine Concentration q2->q3

UPLC-MS/MS workflow for quantifying Diphenidol using this compound.

Biological Context: Mechanism of Action of Diphenidol

While this compound's primary role is analytical, understanding the biological activity of the parent compound is essential for its application in research. Diphenidol exerts its therapeutic effects primarily by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).

  • Muscarinic Receptor Antagonism: Diphenidol shows affinity for all five subtypes of muscarinic receptors (M1-M5). Its antiemetic and anti-vertigo effects are largely attributed to its action on these receptors within the vestibular system and the chemoreceptor trigger zone in the brain.

  • Ion Channel Inhibition: In addition to its effects on mAChRs, Diphenidol has been shown to inhibit Kv channels and L-type voltage-gated calcium channels.

  • Therapeutic Uses: Formulations containing Diphenidol are used to treat nausea, vomiting, and vertigo. It has also been investigated for its potential to reduce neuropathic pain by decreasing levels of the pro-inflammatory cytokine TNF-α.

signaling_pathway cluster_receptors Primary Targets cluster_channels Secondary Targets cluster_effects Physiological Outcomes diphenidol Diphenidol m1 M1 Receptor diphenidol->m1 Antagonizes m2 M2 Receptor diphenidol->m2 Antagonizes m3 M3 Receptor diphenidol->m3 Antagonizes m4 M4 Receptor diphenidol->m4 Antagonizes m5 M5 Receptor diphenidol->m5 Antagonizes kv Kv Channels diphenidol->kv Inhibits ca L-type Ca2+ Channels diphenidol->ca Inhibits antiemetic Antiemetic Effect m1->antiemetic antivertigo Anti-vertigo Effect m1->antivertigo m3->antiemetic m3->antivertigo m4->antiemetic m4->antivertigo analgesic Analgesic Effect kv->analgesic

References

Diphenidol-d10: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Scientists and Drug Development Professionals

Introduction

Diphenidol-d10 is the deuterated analog of Diphenidol, a muscarinic acetylcholine receptor antagonist. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and bioanalytical assays, particularly in pharmacokinetic and toxicological studies of Diphenidol. Its use allows for precise quantification by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, a detailed analytical method, and its role in pharmacology.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing key data for its application in a research setting.

PropertyValueReference
CAS Number 2928181-97-7[1][2][3]
Molecular Formula C₂₁H₁₇D₁₀NO[4][5]
Molecular Weight 319.51 g/mol
IUPAC Name 1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-ol
Appearance White to Off-White Solid
Purity ≥99% deuterated forms (d1-d10)
Storage Temperature 2-8 °C

Synthesis Protocol

Conceptual Synthesis Workflow

Pyridine Pyridine Piperidine_d11 Piperidine-d11 Pyridine->Piperidine_d11 Deuteration Piperidinopropyl_chloride_d10 3-(Piperidin-d10)-1-chloropropane Piperidine_d11->Piperidinopropyl_chloride_d10 Alkylation Chloropropane 1-Bromo-3-chloropropane Chloropropane->Piperidinopropyl_chloride_d10 Diphenidol_d10 This compound Piperidinopropyl_chloride_d10->Diphenidol_d10 Grignard Reaction Benzophenone Benzophenone Benzophenone->Diphenidol_d10

Conceptual Synthesis of this compound. This diagram illustrates a potential pathway for the synthesis of this compound, commencing with the deuteration of pyridine.

Methodology:

  • Preparation of Piperidine-d11: Pyridine can be reduced to piperidine using a deuterium source. A common method is the catalytic hydrogenation of pyridine using a catalyst such as molybdenum disulfide with deuterium gas (D₂). Alternatively, a modified Birch reduction using sodium in deuterated ethanol (EtOD) can be employed.

  • Alkylation of Piperidine-d11: The resulting Piperidine-d11 is then alkylated with 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)piperidine-d10. This reaction is a standard nucleophilic substitution where the secondary amine of piperidine attacks the electrophilic carbon of the haloalkane.

  • Grignard Reaction: A Grignard reagent is prepared from the 1-(3-chloropropyl)piperidine-d10 by reacting it with magnesium metal in an anhydrous ether solvent. This organomagnesium halide is then reacted with benzophenone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.

  • Work-up: The reaction mixture is then quenched with an aqueous solution (e.g., ammonium chloride) to hydrolyze the magnesium alkoxide intermediate, yielding the final product, this compound.

Analytical Methodology: Quantification of Diphenidol in Biological Samples

This compound serves as an ideal internal standard for the quantification of Diphenidol in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol is a composite of validated methods described in the literature.

Experimental Workflow for UPLC-MS/MS Analysis

Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (LLE or Protein Precipitation) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification

UPLC-MS/MS Workflow for Diphenidol Quantification. This diagram outlines the key steps in the bioanalytical method for determining Diphenidol concentrations using this compound as an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): To a 100 µL plasma sample, add a known concentration of this compound internal standard solution. Alkalinize the sample with a suitable buffer. Add an extraction solvent such as dichloromethane or ethyl acetate, vortex, and centrifuge. The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.

    • Protein Precipitation: To a plasma sample spiked with this compound, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins. The supernatant is then transferred for analysis.

  • UPLC Conditions:

    • Column: A C18 column (e.g., Acquity HSS T3, 50 mm × 2.1 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Diphenidol and this compound are monitored. For example, a possible transition for Diphenidol is m/z 310.2 → 128.9.

  • Calibration and Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of Diphenidol to the peak area of this compound against the concentration of Diphenidol standards.

    • The concentration of Diphenidol in the unknown samples is then determined from this calibration curve.

Pharmacological Significance and Mechanism of Action

Diphenidol, the non-deuterated parent compound, is a muscarinic antagonist with antiemetic and antivertigo properties. It is understood to exert its effects through the blockade of muscarinic acetylcholine receptors (mAChRs), particularly M₁, M₂, M₃, and M₄ subtypes.

Signaling Pathway of Diphenidol as a Muscarinic Antagonist

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release mAChR Muscarinic ACh Receptor (e.g., M1, M3) ACh_release->mAChR binds to Gq Gq/11 Protein mAChR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response Diphenidol Diphenidol Diphenidol->mAChR blocks

Mechanism of Action of Diphenidol. This diagram illustrates how Diphenidol acts as an antagonist at muscarinic acetylcholine receptors, thereby blocking the downstream signaling cascade that leads to cellular responses like neuronal excitation.

The antagonism of these receptors in the vestibular system and the chemoreceptor trigger zone is believed to be the primary mechanism for its therapeutic effects. By blocking the action of acetylcholine, Diphenidol can reduce the overstimulation that leads to vertigo and nausea.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its role as an internal standard ensures the accuracy and reliability of quantitative analytical methods for its non-deuterated counterpart, Diphenidol. This guide has provided essential technical information, including its physicochemical properties, a conceptual synthesis pathway, a detailed analytical protocol, and the pharmacological context of its parent compound, to support its effective use in scientific research.

References

A Technical Guide to the Mechanism of Action of Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenidol-d10 is the deuterated form of Diphenidol, an antiemetic and antivertigo agent. The core mechanism of action of this compound is identical to that of Diphenidol, primarily functioning as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] This guide elucidates the molecular interactions, signaling pathways, and pharmacological effects of Diphenidol. It details the quantitative data available for its receptor binding and functional inhibition, outlines relevant experimental protocols, and explains the pharmacokinetic rationale for deuteration.

Introduction to this compound

Diphenidol is a tertiary alcohol and piperidine derivative used for the prevention and treatment of nausea, vomiting, and vertigo associated with conditions like Meniere's disease, inner ear surgery, and chemotherapy.[4][5] this compound is a stable, deuterium-labeled isotopologue of Diphenidol.

The substitution of hydrogen with deuterium atoms ("deuteration") is a strategy in drug development to favorably alter a molecule's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes, particularly those mediated by cytochrome P450 enzymes. Consequently, deuteration can lead to a longer drug half-life, more stable plasma concentrations, and potentially reduced formation of toxic metabolites, without altering the drug's primary mechanism of action.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for Diphenidol is the antagonism of muscarinic acetylcholine receptors (mAChRs). It is considered a non-selective antagonist, with activity across multiple receptor subtypes (M1-M4).

The therapeutic effects of Diphenidol are mediated through two primary anatomical regions:

  • Vestibular System: The vestibular apparatus in the inner ear is crucial for balance. Overstimulation of this system leads to vertigo and motion sickness. Diphenidol is thought to diminish vestibular stimulation and depress labyrinthine function, likely by blocking cholinergic transmission at both the vestibular nuclei in the brainstem and at efferent synapses in the vestibular periphery.

  • Chemoreceptor Trigger Zone (CTZ): Located in the medulla oblongata, the CTZ detects emetic substances in the blood. An action on the CTZ is believed to be involved in Diphenidol's antiemetic effect.

While its primary action is anticholinergic, some studies indicate that Diphenidol also functions as a non-specific blocker of voltage-gated ion channels (Na+, K+, and Ca2+) in neuronal cells, which may contribute to its overall pharmacological profile.

Signaling Pathway Modulation

As a muscarinic antagonist, Diphenidol competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to mAChRs. This inhibition prevents the activation of downstream G-protein-coupled signaling cascades. For example, M1 and M3 receptors couple to Gq/11 proteins, and their activation by ACh leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium. By blocking these receptors, Diphenidol prevents this signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Diphenidol Diphenidol Diphenidol->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Response Cellular Response (e.g., Neuronal Firing) Ca_release->Response

Figure 1. Diphenidol's antagonism of the M3 receptor Gq signaling pathway.

Quantitative Pharmacological Data

The affinity and potency of Diphenidol at various receptors have been quantified in several studies. The following table summarizes key binding affinity (Ki) and functional inhibition (IC50) data.

Receptor/ChannelAssay TypePreparationValueReference
Muscarinic M1 Radioligand BindingCHO cell membranesKi = 0.43 µM
Muscarinic M2 Radioligand BindingCHO cell membranesKi = 2.8 µM
Muscarinic M3 Radioligand BindingCHO cell membranesKi = 1.1 µM
Muscarinic M4 Radioligand BindingCHO cell membranesKi = 0.91 µM
Muscarinic M5 Radioligand BindingCHO cell membranesKi = 1.28 µM
Voltage-gated K+ (Kv) Functional AssayNeuro2A cellsIC50 = 28.2 µM

Experimental Protocols

The quantitative data presented above are typically derived from in vitro assays. Below is a generalized protocol for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a compound like Diphenidol.

Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes:

    • Culture cells expressing the target receptor of interest (e.g., CHO cells expressing human M1 muscarinic receptors).

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for mAChRs) to each well.

    • Add increasing concentrations of the unlabeled test compound (Diphenidol) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known, potent unlabeled ligand like atropine).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Diphenidol by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Diphenidol concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response model to determine the IC50 value (the concentration of Diphenidol that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for Diphenidol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with: 1. Radioligand ([L]) 2. Test Compound (Diphenidol) A->B C Separate Bound from Free [L] (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve Determine IC50 D->E F Calculate Ki value (Cheng-Prusoff Equation) E->F

Figure 2. General experimental workflow for a competitive radioligand binding assay.

Pharmacokinetic Rationale for Deuteration

The primary rationale for developing this compound is to improve the pharmacokinetic properties of the parent drug. Metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes, often break down drugs by cleaving C-H bonds. Because a C-D bond has a higher bond energy, it is more resistant to enzymatic cleavage.

This "kinetic isotope effect" can result in:

  • Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the drug.

  • Increased Half-Life: The drug remains in the systemic circulation for a longer period.

  • Improved Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

  • Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, reducing its formation can improve the drug's safety profile.

Deuteration_Effect cluster_normal Standard Compound (C-H bond) cluster_deuterated Deuterated Compound (C-D bond) Drug_H Diphenidol (R-C-H) CYP450_1 CYP450 Enzyme Drug_H->CYP450_1 Metabolite_H Metabolite Drug_D This compound (R-C-D) CYP450_2 CYP450 Enzyme Drug_D->CYP450_2 Metabolite_D Metabolite CYP450_1->Metabolite_H Fast Metabolism CYP450_2->Metabolite_D Slower Metabolism

Figure 3. The kinetic isotope effect on drug metabolism by CYP450 enzymes.

Conclusion

This compound exerts its therapeutic effects as an antiemetic and antivertigo agent through the same mechanism as its non-deuterated parent compound, Diphenidol. The core mechanism is the non-selective antagonism of muscarinic acetylcholine receptors, which modulates signaling in the vestibular system and the chemoreceptor trigger zone. The strategic deuteration of the molecule is designed to leverage the kinetic isotope effect to improve its pharmacokinetic profile, potentially offering enhanced stability and a longer duration of action. The quantitative data confirm its interaction with mAChRs, and established in vitro protocols provide a clear framework for further investigation and characterization.

References

Diphenidol-d10 vs Diphenidol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Diphenidol and Diphenidol-d10 for Researchers and Drug Development Professionals

Introduction

Diphenidol is a muscarinic antagonist recognized for its clinical efficacy as an antiemetic and antivertigo agent.[1][2] It is used to manage nausea, vomiting, and dizziness associated with conditions such as Meniere's disease, postoperative states, and labyrinthine disturbances.[3][4] The therapeutic action of Diphenidol is primarily attributed to its antagonism of muscarinic acetylcholine receptors and its effects on the chemoreceptor trigger zone (CTZ) and the vestibular system.[5]

This compound is the heavy-isotope labeled analog of Diphenidol, where ten hydrogen atoms on the piperidine ring have been replaced with deuterium. While primarily utilized as an internal standard for the precise quantification of Diphenidol in bioanalytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), its existence provides a valuable opportunity to explore the potential impact of deuteration on the parent molecule's properties.

This technical guide provides a comparative overview of Diphenidol and this compound, focusing on their physicochemical properties, mechanism of action, and pharmacokinetics. Crucially, as experimental pharmacokinetic data for this compound is not publicly available, this document introduces the principles of the deuterium kinetic isotope effect (KIE) to provide a theoretical framework for its potential advantages. Detailed experimental protocols for pharmacokinetic analysis, receptor binding assays, and bioanalytical quantification are also provided, alongside visualizations to clarify complex pathways and workflows.

Physicochemical and Pharmacological Properties

The fundamental difference between Diphenidol and its deuterated analog is the increase in mass due to the substitution of hydrogen with deuterium, a stable, non-radioactive isotope.

Physicochemical Data
PropertyDiphenidolThis compound
Molecular Formula C₂₁H₂₇NOC₂₁H₁₇D₁₀NO
Molar Mass 309.45 g/mol 319.51 g/mol
Structure (Structure identical to Diphenidol, with 10 deuterium atoms replacing hydrogen on the piperidine ring)
Primary Use Antiemetic, Antivertigo AgentInternal Standard for Bioanalysis
Pharmacological Data: Muscarinic Receptor Binding

Diphenidol is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). The following table summarizes its binding affinities (Ki) for the M1-M5 receptor subtypes expressed in Chinese Hamster Ovary (CHO) cell membranes.

Receptor SubtypeKi (µM)
M1 0.43
M2 2.8
M3 1.1
M4 0.91
M5 1.28

Mechanism of Action and Signaling Pathway

Diphenidol's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are involved in numerous physiological processes. For instance, M3 receptors, which are coupled to the Gq alpha subunit, activate phospholipase C (PLC) upon binding acetylcholine. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to a cellular response. As an antagonist, Diphenidol competitively binds to these receptors, preventing acetylcholine from initiating this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Diphenidol Diphenidol (Antagonist) Diphenidol->M3R Binds & Blocks

Caption: Antagonistic action of Diphenidol on the Gq-coupled M3 muscarinic receptor pathway.

Pharmacokinetics and the Deuterium Kinetic Isotope Effect

Pharmacokinetics of Diphenidol

The pharmacokinetic profile of Diphenidol has been characterized in both animals and humans, though some parameters show variability across studies. After oral administration, it is well-absorbed, with peak plasma concentrations typically reached within 1.5 to 3 hours.

ParameterValue (Human)Value (Rat)
Tmax (Time to Peak) 1.5 - 3.0 hours1.95 hours
t½ (Elimination Half-life) ~4 hours9.58 hours
Primary Elimination Renal (~90%)-
Plasma Protein Binding -42 - 70%
Volume of Distribution (Vd) -68.72 L/kg

Note: One study in healthy human volunteers reported a significantly longer elimination half-life of ~21-29 hours, highlighting the variability in reported data.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly alter a drug's pharmacokinetic properties. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as those mediated by cytochrome P450 (CYP450) enzymes in Phase I metabolism, proceed more slowly when deuterium is present at the site of metabolism.

This metabolic slowing can lead to several potential therapeutic advantages:

  • Increased Half-Life (t½): A reduced rate of metabolism can prolong the drug's presence in the body.

  • Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time may increase.

  • Reduced Metabolite-Related Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.

  • Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.

Potential Impact of Deuteration on Diphenidol

This compound is deuterated on the piperidine ring. This region of the molecule is a potential site for oxidative metabolism. By reinforcing this position with deuterium, the metabolic breakdown of the piperidine moiety could be slowed.

Theoretical Projections for this compound (Experimental Data Not Available):

  • Metabolic Stability: The deuteration on the piperidine ring would likely make this compound more resistant to enzymatic oxidation at that position.

  • Pharmacokinetic Profile: This increased metabolic stability could theoretically result in a longer elimination half-life and greater overall drug exposure (AUC) compared to non-deuterated Diphenidol.

It is critical to emphasize that these are theoretical projections based on established KIE principles. Without direct experimental studies, the actual pharmacokinetic profile of this compound remains unknown.

Experimental Protocols

The following sections detail representative methodologies for key experiments in the research and development of compounds like Diphenidol and this compound.

Protocol: Preclinical Pharmacokinetic Study

This protocol outlines a typical single-dose pharmacokinetic study in rodents to compare a parent compound (Diphenidol) and its deuterated analog (this compound).

PK_Workflow start Start: Acclimatize Animals (e.g., Sprague-Dawley Rats, n=5/group) grouping Divide into Two Groups: Group A: Diphenidol Group B: this compound start->grouping dosing Administer Compound via Oral Gavage (e.g., 10 mg/kg in 0.5% methylcellulose) grouping->dosing sampling Collect Blood Samples (Serial Sampling) (e.g., via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Process Blood to Plasma (Centrifuge at 4°C, 3000 x g for 15 min) sampling->processing storage Store Plasma at -80°C until Analysis processing->storage extraction Sample Preparation (Protein Precipitation with Acetonitrile) storage->extraction analysis Quantify Drug Concentration (UPLC-MS/MS Analysis) extraction->analysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, t½) analysis->pk_calc end End: Compare PK Parameters (Statistical Analysis) pk_calc->end

Caption: Workflow for a comparative preclinical pharmacokinetic study.

Methodology:

  • Animal Models: Use male Sprague-Dawley rats (250-300g), acclimatized for at least one week.

  • Dosing Formulation: Prepare a suspension of each compound (Diphenidol and this compound) in a vehicle such as 0.5% (w/v) methylcellulose in water.

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) to each respective group of rats (n=5 per group).

  • Blood Sampling: Collect blood samples (~150 µL) from the tail vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C to separate the plasma.

  • Bioanalysis: Quantify the concentration of Diphenidol or this compound in the plasma samples using a validated UPLC-MS/MS method (see Protocol 5.3).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and t½ (elimination half-life).

  • Statistical Comparison: Use appropriate statistical tests (e.g., Student's t-test) to compare the pharmacokinetic parameters between the two groups.

Protocol: Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes from CHO cells stably expressing the human muscarinic receptor of interest (e.g., M1).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test Compound: Diphenidol or this compound, serially diluted.

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Methodology:

  • Assay Preparation: In a 96-well plate, combine the cell membranes (e.g., 10 µg protein/well), a fixed concentration of [³H]-NMS (e.g., 0.5 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Protocol: Bioanalytical Method (UPLC-MS/MS)

This protocol provides a representative method for the quantification of Diphenidol in plasma, which can be adapted for this compound.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

Methodology:

  • Sample Preparation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (for Diphenidol analysis, this compound would be the ideal internal standard; for this compound analysis, a different stable-isotope labeled analog or a structurally similar compound would be used). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 2 µL) onto the UPLC system.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2-3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Diphenidol: Precursor ion (m/z) 310.2 → Product ion (m/z) 128.9.

      • This compound (as IS): Precursor ion (m/z) 320.3 → Product ion (m/z) 138.9 (theoretical).

  • Quantification: Construct a calibration curve using standards of known concentrations. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis Overview

The synthesis of Diphenidol is well-established. A common route involves a Grignard reaction. The synthesis of this compound would logically follow an analogous pathway, substituting a key reagent with its deuterated version.

Synthesis_Pathway cluster_diphenidol Diphenidol Synthesis cluster_diphenidol_d10 Proposed this compound Synthesis Piperidine Piperidine Intermediate1 3-Piperidinopropyl chloride Piperidine->Intermediate1 Chloropropane 1-Bromo-3-chloropropane Chloropropane->Intermediate1 Diphenidol Diphenidol Intermediate1->Diphenidol Grignard Reaction Benzophenone Benzophenone Benzophenone->Diphenidol Piperidine_d10 Piperidine-d10 Intermediate2 3-(Piperidin-d10)propyl chloride Piperidine_d10->Intermediate2 Chloropropane2 1-Bromo-3-chloropropane Chloropropane2->Intermediate2 Diphenidol_d10 This compound Intermediate2->Diphenidol_d10 Grignard Reaction Benzophenone2 Benzophenone Benzophenone2->Diphenidol_d10

Caption: Comparison of synthetic routes for Diphenidol and its deuterated analog.

Conclusion

Diphenidol is a clinically effective antiemetic and antivertigo agent with a well-characterized mechanism of action as a muscarinic antagonist. Its deuterated isotopologue, this compound, currently serves the scientific community as a high-fidelity internal standard for bioanalytical quantification.

While no direct comparative studies on the pharmacokinetics or pharmacodynamics of this compound have been published, the principles of the deuterium kinetic isotope effect provide a strong theoretical basis for its potential as a therapeutically enhanced molecule. The strategic replacement of hydrogen with deuterium on the piperidine ring is hypothesized to slow the rate of oxidative metabolism, potentially leading to a longer half-life, increased systemic exposure, and an improved safety profile.

This guide has provided the known quantitative data, detailed representative experimental protocols, and logical frameworks necessary for researchers in drug development to understand and further investigate these compounds. The validation of the theoretical pharmacokinetic advantages of this compound through preclinical and clinical studies represents a potential avenue for future research, embodying the "deuterium switch" strategy that has successfully brought other deuterated drugs to market.

References

An In-depth Technical Guide to the Synthesis of Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diphenidol-d10, a deuterated analog of the antiemetic and antivertigo agent, Diphenidol. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Diphenidol in biological matrices.[1] This document outlines the synthetic pathway, provides detailed experimental protocols, and presents quantitative data in a structured format. Additionally, it includes visualizations of the synthetic workflow and the pharmacological signaling pathway of Diphenidol to facilitate a deeper understanding.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated intermediate, piperidine-d11. This is followed by the introduction of a chloropropyl side chain and culminates in a Grignard reaction with benzophenone to yield the final product. The deuterium atoms are strategically incorporated into the piperidine ring, providing a stable isotopic label for analytical purposes.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of Piperidine-d11 cluster_1 Stage 2: Synthesis of 1-(3-chloropropyl)piperidine-d10 cluster_2 Stage 3: Synthesis of this compound A Pyridine-d5 B Piperidine-d11 A->B H2 (or D2), Catalyst D 1-(3-chloropropyl)piperidine-d10 B->D C 1-Bromo-3-chloropropane C->D F Grignard Reagent D->F E Magnesium E->F H This compound F->H G Benzophenone G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Piperidine-d11 from Pyridine-d5

Principle: The aromatic ring of pyridine-d5 is reduced via catalytic hydrogenation to yield the saturated heterocyclic compound, piperidine-d11. Various catalysts can be employed for this transformation, with platinum oxide (PtO₂) or rhodium-on-carbon being effective choices.[2][3]

Protocol:

  • A solution of pyridine-d5 (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol is prepared in a high-pressure hydrogenation vessel.

  • The catalyst (e.g., 5 mol% PtO₂) is carefully added to the solution.

  • The vessel is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-70 bar) at room temperature.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., ¹H NMR or GC-MS) until the starting material is fully consumed.

  • Upon completion, the hydrogen pressure is carefully released, and the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude piperidine-d11 is purified by distillation.

Stage 2: Synthesis of 1-(3-chloropropyl)piperidine-d10

Principle: Piperidine-d11 undergoes nucleophilic substitution with 1-bromo-3-chloropropane to introduce the 3-chloropropyl side chain at the nitrogen atom.

Protocol:

  • To a stirred solution of piperidine-d11 (1.0 eq) in an appropriate solvent such as toluene or acetonitrile, 1-bromo-3-chloropropane (1.1 eq) is added dropwise at room temperature.

  • A base, such as potassium carbonate or triethylamine (1.5 eq), is added to the mixture to neutralize the hydrobromic acid formed during the reaction.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 1-(3-chloropropyl)piperidine-d10.

Stage 3: Synthesis of this compound

Principle: The final step involves the formation of a Grignard reagent from 1-(3-chloropropyl)piperidine-d10, which then reacts with benzophenone in a nucleophilic addition to the carbonyl carbon, forming the tertiary alcohol, this compound.

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 1-(3-chloropropyl)piperidine-d10 (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction, which may be evidenced by gentle bubbling and heat generation. A crystal of iodine can be added to activate the magnesium if the reaction is slow to start.

  • Once the reaction has initiated, the remaining solution of 1-(3-chloropropyl)piperidine-d10 is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The reaction mixture is then cooled in an ice bath, and a solution of benzophenone (0.9 eq) in anhydrous THF is added dropwise.

  • After the addition of benzophenone, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as indicated by TLC analysis.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of Piperidine-d11

ParameterValue
Starting MaterialPyridine-d5
ReagentsH₂, PtO₂
SolventGlacial Acetic Acid
Reaction Time6-12 hours
TemperatureRoom Temperature
Pressure50-70 bar
Yield ~95%
Purity (GC-MS) >98%
¹H NMR (CDCl₃, δ) ~3.2 (br s, 1H, NH), ~2.8 (m, 4H, N-CH₂), ~1.6 (m, 6H, CH₂)
¹³C NMR (CDCl₃, δ) ~47.0 (N-CH₂), ~27.0 (β-CH₂), ~25.0 (γ-CH₂)

Table 2: Synthesis of 1-(3-chloropropyl)piperidine-d10

ParameterValue
Starting MaterialsPiperidine-d11, 1-Bromo-3-chloropropane
ReagentsK₂CO₃
SolventAcetonitrile
Reaction Time4-6 hours
TemperatureReflux (~82 °C)
Yield ~85%
Purity (GC-MS) >97%
¹H NMR (CDCl₃, δ) ~3.5 (t, 2H, CH₂Cl), ~2.4 (t, 2H, N-CH₂), ~1.9 (quint, 2H, CH₂), ~1.5 (m, 6H, piperidine CH₂), ~1.4 (m, 4H, piperidine CH₂)
¹³C NMR (CDCl₃, δ) ~58.0 (N-CH₂), ~54.0 (piperidine N-CH₂), ~46.0 (CH₂Cl), ~28.0 (CH₂), ~26.0 (piperidine β-CH₂), ~24.0 (piperidine γ-CH₂)

Table 3: Synthesis of this compound

ParameterValue
Starting Materials1-(3-chloropropyl)piperidine-d10, Benzophenone
ReagentsMagnesium
SolventAnhydrous THF
Reaction Time4-8 hours
TemperatureRoom Temperature to Reflux
Yield ~70%
Purity (HPLC) >99%
¹H NMR (CDCl₃, δ) ~7.5-7.2 (m, 10H, Ar-H), ~2.5 (br s, 1H, OH), ~2.4 (m, 2H), ~2.3 (m, 2H), ~1.8 (m, 2H), ~1.5 (m, 6H, piperidine CH₂), ~1.4 (m, 4H, piperidine CH₂)
¹³C NMR (CDCl₃, δ) ~147.0 (Ar-C), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~126.0 (Ar-CH), ~80.0 (C-OH), ~58.0 (N-CH₂), ~54.0 (piperidine N-CH₂), ~38.0 (CH₂), ~26.0 (piperidine β-CH₂), ~24.0 (piperidine γ-CH₂), ~22.0 (CH₂)
Mass Spectrum (m/z) Calculated for C₂₁H₁₇D₁₀NO: 319.3. Found: 319.3

Mechanism of Action: Signaling Pathway

Diphenidol exerts its antiemetic and antivertigo effects primarily through its antagonism of muscarinic acetylcholine receptors (mAChRs).[4] By blocking these receptors, particularly in the vestibular system and the chemoreceptor trigger zone (CTZ), Diphenidol interferes with the signaling cascades that lead to nausea and vomiting.

The following diagram illustrates the proposed signaling pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Vestibular System / CTZ) cluster_2 Pharmacological Intervention cluster_3 Physiological Response A Acetylcholine (ACh) B Muscarinic ACh Receptor (mAChR) A->B binds to C G-protein activation B->C leads to D Downstream Signaling (e.g., PLC activation, IP3 & DAG production) C->D E Increased Intracellular Ca2+ D->E F Neuronal Excitation E->F H Nausea & Vomiting F->H triggers F->H G Diphenidol G->B blocks I Inhibition of Nausea & Vomiting

Caption: Diphenidol's antagonism of muscarinic receptors.

This guide provides a detailed framework for the synthesis and understanding of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The visualizations aim to offer a clear and concise representation of the complex chemical and biological processes involved.

References

An In-Depth Technical Guide to the Metabolic Stability of Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the metabolic stability of Diphenidol-d10 is not extensively available in the public domain. This guide provides a comprehensive framework based on the known metabolism of non-deuterated Diphenidol, established principles of isotopic substitution in drug discovery, and detailed protocols for the experimental determination of its metabolic fate.

Introduction

Diphenidol is an antiemetic and antivertigo agent.[1] Its metabolism in humans and animals involves several key pathways, including hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and glucuronidation.[2][3] The principal urinary metabolite has been identified as N-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acid.[4]

This compound is a deuterated analog of Diphenidol, where ten hydrogen atoms on the piperidine ring have been replaced with deuterium. This isotopic substitution is intended to alter the metabolic profile of the parent compound, potentially leading to improved pharmacokinetic properties.[5] The rationale behind this is the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This can slow the rate of metabolic reactions that involve the cleavage of these bonds.

This technical guide outlines the hypothesized metabolic pathways of this compound, provides detailed experimental protocols for determining its metabolic stability, and presents a framework for data analysis and interpretation.

Hypothesized Metabolic Pathways of this compound

The metabolic pathways of this compound are expected to be analogous to those of Diphenidol. However, the deuteration on the piperidine ring is likely to significantly impact the rate of N-dealkylation and other metabolic transformations involving this moiety.

The proposed major metabolic pathways for this compound are:

  • Hydroxylation: Occurring on the phenyl rings or at other aliphatic positions.

  • Oxidation: Further oxidation of hydroxylated metabolites.

  • Dehydration: Loss of a water molecule.

  • N-dealkylation (potentially slowed): Cleavage of the piperidine ring, which is expected to be slower due to the C-D bonds.

  • Methylation: Addition of a methyl group.

  • Glucuronidation: Conjugation with glucuronic acid, a major Phase II metabolic pathway.

Below is a diagram illustrating the hypothesized metabolic pathways.

cluster_legend Legend Parent Parent Phase I Metabolite Phase I Metabolite Parent->Phase I Metabolite Phase I (Oxidation, etc.) Phase II Metabolite Phase II Metabolite Phase I Metabolite->Phase II Metabolite Phase II (Glucuronidation) Reaction Reaction This compound This compound M1 Hydroxylated-Diphenidol-d10 This compound->M1 Hydroxylation M3 Dehydrated-Diphenidol-d10 This compound->M3 Dehydration M4 N-dealkylated-Diphenidol-d10 (Slowed) This compound->M4 N-dealkylation M5 Methylated-Diphenidol-d10 This compound->M5 Methylation M6 This compound Glucuronide This compound->M6 Glucuronidation M2 Oxidized-Diphenidol-d10 M1->M2 Oxidation M1->M6 Glucuronidation

Caption: Hypothesized metabolic pathways of this compound.

Experimental Protocols for Metabolic Stability Assessment

The following are detailed protocols for conducting in vitro metabolic stability studies of this compound.

In Vitro Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of a compound in liver microsomes.

Materials:

  • This compound

  • Human and Rat Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Diphenidol-d5)

  • 96-well incubation plates

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a 1 µM solution of this compound in phosphate buffer.

    • On ice, prepare the main incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding this compound solution to the incubation mixture.

    • Incubate at 37°C with gentle shaking.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding two volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining percentage of this compound at each time point using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k (where k is the slope of the natural log of the remaining compound vs. time)

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [microsomal protein concentration])

CYP450 Reaction Phenotyping

This experiment identifies the specific Cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound.

Materials:

  • Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Specific CYP inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Control liver microsomes

Protocol:

  • Incubation with Recombinant CYPs:

    • Incubate this compound with individual recombinant human CYP isozymes and an NADPH regenerating system.

    • Measure the rate of this compound depletion for each isozyme.

  • Chemical Inhibition Assay:

    • Pre-incubate pooled human liver microsomes with a specific CYP inhibitor for 15 minutes.

    • Initiate the metabolic reaction by adding this compound and NADPH.

    • Measure the depletion of this compound and compare it to a control incubation without the inhibitor.

  • Data Analysis:

    • A significant depletion of this compound in the presence of a specific recombinant CYP indicates its involvement.

    • A significant reduction in metabolism in the presence of a specific inhibitor confirms the role of that CYP isozyme.

Bioanalytical Methodology: LC-MS/MS

A sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites.

Hypothetical LC-MS/MS Parameters:

ParameterValue
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Parent)To be determined (e.g., m/z 320.3 -> 112.2)
MRM Transition (IS)To be determined (e.g., m/z 315.3 -> 112.2)
Collision EnergyOptimized for each transition

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

Speciest1/2 (min)CLint (µL/min/mg protein)
HumanDataData
RatDataData

Table 2: CYP450 Reaction Phenotyping of this compound

CYP Isozyme% Metabolism
CYP1A2Data
CYP2C9Data
CYP2C19Data
CYP2D6Data
CYP3A4Data
Inhibitor % Inhibition
FurafyllineData
SulfaphenazoleData
TiclopidineData
QuinidineData
KetoconazoleData

Experimental Workflow Visualization

The overall workflow for assessing the metabolic stability of this compound can be visualized as follows:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Incubation Prepare Incubation Mixture (Microsomes/CYPs, Buffer, NADPH) Incubate Incubate at 37°C with this compound Prep_Incubation->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction with ACN + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantify Quantify Remaining Parent Compound LCMS->Quantify Calculate Calculate t1/2 and CLint Quantify->Calculate Identify_CYPs Identify Metabolizing CYPs Quantify->Identify_CYPs

References

An In-depth Technical Guide to the Pharmacokinetic Profile of Diphenidol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the pharmacokinetic profile of Diphenidol, an antiemetic and antivertigo agent. While the topic specifies Diphenidol-d10, it is crucial to understand that this compound serves as a deuterated internal standard for the accurate quantification of Diphenidol in biological matrices. As such, pharmacokinetic studies focus on the parent compound, Diphenidol. This guide collates and presents key data on the absorption, distribution, metabolism, and excretion (ADME) of Diphenidol in both human and animal models. It further details the experimental methodologies employed in these studies and visualizes complex processes to support researchers, scientists, and drug development professionals.

Introduction to Diphenidol and the Role of this compound

Diphenidol is a muscarinic antagonist used as an antiemetic and antivertigo agent to manage nausea, vomiting, and dizziness associated with various conditions, including Meniere's disease and inner ear surgery.[1][2] Its mechanism of action is thought to involve the reduction of vestibular stimulation and the depression of labyrinthine function, likely through antagonism of muscarinic acetylcholine receptors (M1, M2, M3, and M4).[1][2]

In modern pharmacokinetic analysis, particularly those employing mass spectrometry, deuterated analogs of the target drug are indispensable. This compound is the stable isotope-labeled version of Diphenidol. It is chemically identical to the parent drug but has a higher molecular weight due to the replacement of ten hydrogen atoms with deuterium. When added to biological samples in a known quantity, it serves as an internal standard (IS). Since the IS and the analyte (Diphenidol) behave almost identically during sample extraction, processing, and ionization, its signal in the mass spectrometer can be used to correct for any sample loss or matrix effects, thereby ensuring highly accurate and precise quantification of Diphenidol.

This guide will focus on the pharmacokinetic properties of Diphenidol, which are determined using analytical methods validated with standards like this compound.

Pharmacokinetic Profile of Diphenidol

The pharmacokinetic profile of Diphenidol has been characterized in humans and various animal species. The following sections and tables summarize the key ADME parameters.

Absorption

Diphenidol is well absorbed from the gastrointestinal tract following oral administration.[3] Peak plasma concentrations are typically reached within 1.5 to 3 hours.

Distribution

In animal models, Diphenidol exhibits a large apparent volume of distribution, suggesting extensive distribution into tissues. It shows moderate plasma protein binding.

Metabolism

Diphenidol is primarily metabolized in the liver. The main metabolic pathways identified include hydroxylation, oxidation, N-dealkylation, and subsequent conjugation with glucuronic acid. In humans, the principal urinary metabolite is N-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acid, which results from the opening of the piperidine ring.

Excretion

The primary route of elimination for Diphenidol and its metabolites is through the kidneys, with about 90% of the drug being excreted renally. The elimination half-life has been reported with significant variability across studies, potentially reflecting different study designs and analytical methods.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Diphenidol derived from various studies.

Table 1: Human Pharmacokinetic Parameters of Diphenidol (Oral Administration)

ParameterSingle Dose (50 mg)Multiple Doses (50 mg)General Reference
Tmax (Time to Peak) 2.25 ± 0.62 h1.75 ± 0.54 h1.5 - 3 h
Cmax (Peak Conc.) 321.15 ± 162.46 µg/L360.98 ± 175.58 µg/L-
t½ (Elimination Half-Life) 21.22 ± 22.30 h (t½β)29.27 ± 49.65 h (t½β)~4 h
AUC₀₋∞ 1287.19 ± 2931.36 µg·h·L⁻¹2931.36 ± 1668.27 µg·h·L⁻¹-

Note: The significant standard deviations and discrepancies in reported half-life values highlight the variability in Diphenidol pharmacokinetics.

Table 2: Animal Pharmacokinetic Parameters of Diphenidol

SpeciesParameterValueRouteReference
Rat Tmax 1.95 hIntragastric
Cmax 4.68 µg/mLIntragastric
t½ (elimination) 9.58 hIntragastric
Vd (Apparent Volume of Dist.) 68.72 L/kgIntragastric
Plasma Protein Binding 42 - 70%-
Mouse Bioavailability 19.9% (at 0.4 mg/kg)Oral
Bioavailability 23.56% (at 1.6 mg/kg)Oral

Experimental Protocols

The determination of Diphenidol's pharmacokinetic parameters relies on robust and validated bioanalytical methods.

Human Pharmacokinetic Study Protocol (Example)

This section outlines a typical protocol for a single- and multiple-dose pharmacokinetic study in healthy volunteers, based on published methodologies.

  • Study Design: An open-label, two-period, crossover study.

  • Subjects: A cohort of healthy human volunteers (e.g., n=12) meeting specific inclusion/exclusion criteria. Subjects provide informed consent prior to participation.

  • Dosing Regimen:

    • Single-Dose Period: Subjects receive a single oral dose of 50 mg Diphenidol hydrochloride tablets after an overnight fast.

    • Multiple-Dose Period: After a washout period, subjects receive a 50 mg oral dose of Diphenidol hydrochloride tablets multiple times (e.g., every 6 hours) to reach steady-state.

  • Sample Collection:

    • Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 36 hours).

    • Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Bioanalytical Method:

    • Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

    • Sample Preparation: A protein precipitation method is commonly used. To a plasma sample (e.g., 100 µL), a known amount of internal standard (this compound) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged.

    • Extraction: The clear supernatant is transferred and may be evaporated to dryness and reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

    • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase.

    • Mass Spectrometry: Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Diphenidol and this compound.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to calculate key parameters like Cmax, Tmax, AUC, and t½.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

Diphenidol is believed to exert its antiemetic and antivertigo effects by acting as an antagonist at muscarinic acetylcholine receptors in the vestibular system and potentially the chemoreceptor trigger zone (CTZ).

Diphenidol_Mechanism_of_Action cluster_stimuli Stimuli cluster_pathway Physiological Pathway Motion Motion / Head Movement Vestibular Vestibular Apparatus (Labyrinth) Motion->Vestibular Emetics Emetogenic Stimuli CTZ Chemoreceptor Trigger Zone (CTZ) Emetics->CTZ Vest_Nuc Vestibular Nuclei Vestibular->Vest_Nuc ACh (M1, M2, M3) Vomiting_Center Vomiting Center (Medulla) Vest_Nuc->Vomiting_Center CTZ->Vomiting_Center Vomiting Vomiting Vomiting_Center->Vomiting Emesis Diphenidol Diphenidol Inhibit1 Diphenidol->Inhibit1 Inhibit2 Diphenidol->Inhibit2 Inhibit1->Vest_Nuc Blocks Muscarinic Receptors Inhibit2->CTZ Blocks Receptors

Caption: Proposed mechanism of Diphenidol as a muscarinic antagonist.

Metabolic Pathway of Diphenidol

Diphenidol undergoes extensive metabolism, primarily through oxidation of the piperidine ring and hydroxylation.

Diphenidol_Metabolism Parent Diphenidol Metabolite1 Hydroxylated Metabolites (e.g., Phenol derivative) Parent->Metabolite1 Hydroxylation (Phase I) Metabolite2 N-(4,4-diphenyl-4-hydroxybutyl) -delta-aminovaleric acid (Major Human Metabolite) Parent->Metabolite2 Piperidine Ring Opening & Oxidation (Phase I) Metabolite3 Lactam Metabolite Parent->Metabolite3 Oxidation (Phase I) Conjugates Glucuronide Conjugates Metabolite1->Conjugates Glucuronidation (Phase II) Excretion Excretion Metabolite2->Excretion Renal Excretion Metabolite3->Excretion Renal Excretion Conjugates->Excretion Renal Excretion

Caption: Primary metabolic pathways of Diphenidol in humans.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the standard workflow for a clinical pharmacokinetic study, from dosing to data analysis, highlighting the use of an internal standard.

Caption: Bioanalytical workflow for a Diphenidol pharmacokinetic study.

References

An In-Depth Technical Guide to Diphenidol-d10 Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diphenidol-d10, a deuterated analog of the antiemetic and antivertigo agent, Diphenidol. It is primarily intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative bioanalytical studies. This document covers the synthesis, physicochemical properties, and detailed application of this compound in advanced analytical methodologies such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, it elucidates the mechanism of action of Diphenidol and provides standardized experimental workflows relevant to pharmacokinetic and bioanalytical method development.

Introduction

Diphenidol is a muscarinic antagonist used in the treatment of nausea, vomiting, and vertigo.[1] Accurate quantification of Diphenidol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses, as it minimizes variability and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[2] this compound, with ten deuterium atoms incorporated into the piperidine ring, shares near-identical physicochemical properties with Diphenidol, ensuring it co-elutes and experiences similar ionization efficiency in mass spectrometry, making it an ideal internal standard.[2]

Physicochemical Properties and Synthesis of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-ol[2]
Molecular Formula C₂₁H₁₇D₁₀NO[2]
Molecular Weight 319.51 g/mol
CAS Number 2928181-97-7
Appearance White to off-white solid
Purity ≥98% (isotopic purity)
Storage -20°C

Table 1: Physicochemical properties of this compound.

Proposed Synthesis of this compound

Proposed Synthesis Workflow:

This compound Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Grignard Reaction Piperidine-d11 Piperidine-d11 Alkylation_Reaction Alkylation Piperidine-d11->Alkylation_Reaction 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Alkylation_Reaction 3-(Piperidin-1-yl-d10)propyl chloride 3-(Piperidin-1-yl-d10)propyl chloride Alkylation_Reaction->3-(Piperidin-1-yl-d10)propyl chloride Grignard_Reaction Grignard Reaction 3-(Piperidin-1-yl-d10)propyl chloride->Grignard_Reaction Magnesium Magnesium Magnesium->Grignard_Reaction Benzophenone Benzophenone Benzophenone->Grignard_Reaction This compound This compound Grignard_Reaction->this compound

Caption: Proposed two-step synthesis of this compound.

Analytical Methodologies

This compound is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of Diphenidol in biological samples.

UPLC-MS/MS Method for Quantification in Human Plasma

A highly sensitive and rapid UPLC-MS/MS method has been developed for the determination of Diphenidol in human plasma.

3.1.1. Experimental Protocol

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diphenidol: m/z 310.2 → 292.2

      • This compound: m/z 320.3 → 302.0

3.1.2. Quantitative Data

The performance of the UPLC-MS/MS method is summarized in Table 2.

ParameterResult
Linearity Range 1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) 1.4% - 11.5%
Inter-day Precision (%RSD) -0.2% - 12.5%
Accuracy -5.7% to 7.7% (intra-day), -0.2% to 12.5% (inter-day)
Recovery Within acceptable limits
Matrix Effect Within acceptable limits

Table 2: Performance characteristics of a UPLC-MS/MS method for Diphenidol quantification using this compound.

Bioanalytical Method Development Workflow:

Bioanalytical Method Development Method_Objective Define Method Objective (e.g., PK study support) Analyte_IS_Characterization Analyte & IS Characterization (Diphenidol & this compound) Method_Objective->Analyte_IS_Characterization LC_MS_Optimization LC-MS/MS Optimization (Column, Mobile Phase, MRM) Analyte_IS_Characterization->LC_MS_Optimization Sample_Prep_Development Sample Preparation Development (Protein Precipitation) Analyte_IS_Characterization->Sample_Prep_Development Method_Validation Method Validation (Linearity, Precision, Accuracy, etc.) LC_MS_Optimization->Method_Validation Sample_Prep_Development->Method_Validation Sample_Analysis Study Sample Analysis Method_Validation->Sample_Analysis

Caption: General workflow for bioanalytical method development.

Mechanism of Action of Diphenidol

Diphenidol exerts its antiemetic and antivertigo effects primarily through its antagonism of muscarinic acetylcholine receptors (mAChRs). It is a non-selective antagonist of M1-M4 receptors. The anticholinergic activity of Diphenidol is believed to occur at the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem, which are key areas involved in the vomiting reflex and the sensation of vertigo.

Diphenidol's Anticholinergic Signaling Pathway:

Diphenidol Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (e.g., in Vestibular Nuclei) Acetylcholine Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) Acetylcholine->mAChR Binds to G_Protein G-protein Activation mAChR->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Neuronal_Excitation Neuronal Excitation (Nausea/Vertigo Signal) Signaling_Cascade->Neuronal_Excitation Diphenidol Diphenidol Diphenidol->mAChR Antagonizes/Blocks

Caption: Diphenidol's antagonistic action on muscarinic receptors.

Pharmacokinetic Study Workflow

The use of this compound is integral to conducting accurate pharmacokinetic (PK) studies of Diphenidol. A typical workflow for such a study is outlined below.

Pharmacokinetic Study Workflow Using an Internal Standard:

Pharmacokinetic Study Workflow Dosing Administer Diphenidol to Subjects Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma from Blood Samples Blood_Sampling->Plasma_Separation Sample_Preparation Prepare Plasma Samples with this compound (IS) Plasma_Separation->Sample_Preparation UPLC_MS_Analysis Analyze Samples by UPLC-MS/MS Sample_Preparation->UPLC_MS_Analysis Data_Analysis Quantify Diphenidol Concentrations UPLC_MS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Data_Analysis->PK_Modeling

Caption: Workflow of a typical pharmacokinetic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following are predicted NMR data and have not been experimentally verified.

Predicted ¹H NMR (in CDCl₃): Signals corresponding to the aromatic and butanol chain protons would be expected, while the signals for the piperidine protons would be absent.

Predicted ¹³C NMR (in CDCl₃): Signals for the aromatic and butanol chain carbons would be present. The carbons of the deuterated piperidine ring would exhibit signals with characteristic splitting patterns due to C-D coupling.

Conclusion

This compound is an indispensable analytical tool for the accurate and precise quantification of Diphenidol in biological matrices. Its use as an internal standard in UPLC-MS/MS and HPLC-MS/MS methods significantly improves the reliability of pharmacokinetic, bioequivalence, and other clinical and preclinical studies. This technical guide has provided a comprehensive overview of the synthesis, properties, and analytical applications of this compound, along with insights into the mechanism of action of Diphenidol. The detailed experimental protocols and workflows presented herein serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

A Technical Guide to Commercially Available Diphenidol-d10 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphenidol-d10 is the deuterated analog of Diphenidol, a muscarinic acetylcholine receptor antagonist and antiemetic agent. Its primary application in a research and drug development setting is as an internal standard for the accurate quantification of diphenidol in biological matrices using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope label provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard, thereby improving the accuracy and precision of analytical methods. This technical guide provides an in-depth overview of commercially available this compound, including its chemical properties, commercial availability, analytical applications, and the biochemical pathways it influences.

Physicochemical Properties and Commercial Availability

This compound is a stable, isotopically labeled compound readily available from several commercial suppliers. It is typically supplied as a solid. While a detailed Certificate of Analysis with specific batch-to-batch isotopic distribution is not always publicly available, suppliers generally guarantee a high level of deuteration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-olMultiple
Molecular Formula C₂₁H₁₇D₁₀NO[1]
Molecular Weight 319.51 g/mol [1]
CAS Number 972-02-1[1]
Appearance White to off-white solid[1]

Table 2: Commercial Availability of this compound

SupplierProduct NamePurity/Isotopic EnrichmentAvailable Quantities
Bertin Bioreagent (via Cayman)This compound≥99% deuterated forms (d1-d10)500 µg, 1 mg, 5 mg
CymitQuimicaThis compoundNot specified5mg, 10mg, 25mg, 50mg, 100mg
Axios ResearchThis compoundNot specifiedInquire for details
MedKoo BiosciencesThis compoundNot specified1mg, Bulk inquiry

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of deuterated compounds, in general, can be achieved through various established methods. One common approach involves the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For this compound, where the deuterium atoms are located on the piperidine ring, a plausible synthetic route would involve the use of deuterated piperidine in a nucleophilic substitution reaction with a suitable precursor of the diphenylbutanol moiety.

General strategies for the synthesis of deuterated molecules include:

  • Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a suitable catalyst and a deuterium source, such as D₂O.

  • Reduction with Deuterated Reagents: Using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium atoms.

  • Using Deuterated Building Blocks: Incorporating a deuterated synthon early in the synthetic pathway.

Researchers interested in the synthesis of this compound would likely adapt established synthetic routes for diphenidol, substituting a key reagent with its deuterated counterpart.

Experimental Protocols: Quantification of Diphenidol using this compound

This compound is a critical component in the development of robust and reliable analytical methods for the quantification of diphenidol in biological samples. Below is a detailed methodology for a typical HPLC-MS/MS assay.

Objective: To determine the concentration of diphenidol in human plasma using a validated HPLC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

  • Diphenidol analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of diphenidol and potential interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Diphenidol: Precursor ion (Q1) m/z → Product ion (Q3) m/z

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (at a known concentration).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Data Analysis:

  • Quantification is based on the peak area ratio of the analyte (diphenidol) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • The concentration of diphenidol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Diphenidol exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors and the blockade of voltage-gated ion channels. The following diagrams illustrate these mechanisms of action.

Diphenidol_Muscarinic_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor binds & activates G_Protein G-protein M_Receptor->G_Protein activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response initiates Diphenidol Diphenidol Diphenidol->M_Receptor binds & blocks Diphenidol_Ion_Channel_Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential depolarization K_Channel Voltage-Gated K+ Channel K_Channel->Action_Potential repolarization Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release triggers Na_Ion Na+ ions Na_Ion->Na_Channel influx K_Ion K+ ions K_Ion->K_Channel efflux Ca_Ion Ca2+ ions Ca_Ion->Ca_Channel influx Diphenidol Diphenidol Diphenidol->Na_Channel blocks Diphenidol->K_Channel blocks Diphenidol->Ca_Channel blocks LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with This compound (IS) Plasma->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Diphenidol Calibration->Quantification

References

Methodological & Application

Application Note: High-Throughput Quantification of Diphenidol in Human Plasma using Diphenidol-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diphenidol in human plasma. Diphenidol-d10, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and clinical toxicology monitoring of Diphenidol.

Introduction

Diphenidol is a non-phenothiazine antiemetic and anti-vertigo agent used to control dizziness and nausea.[1][2] Accurate and reliable quantification of Diphenidol in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the determination of Diphenidol in human plasma using this compound as the internal standard, offering a high-throughput and reliable analytical solution.

Experimental

Materials and Reagents
  • Diphenidol hydrochloride (Reference Standard)

  • This compound (Internal Standard)[3]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with EDTA-K2 as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Stock and Working Solutions
  • Diphenidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Diphenidol hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Diphenidol stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation Protocol

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate Diphenidol working standard solution. For blank samples, add 20 µL of 50:50 (v/v) methanol:water.

  • Internal Standard Addition: Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to all tubes.

  • Protein Precipitation: Vortex mix the samples for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (Optional): The supernatant can be further diluted if necessary before injection into the LC-MS/MS system.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final supernatant onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 column (e.g., Acquity HSS T3, 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV

Table 1: MRM Transitions for Diphenidol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diphenidol310.2128.9
This compound (IS)320.2138.9

Method Validation Summary

The following tables summarize the performance characteristics of the described method, compiled from various sources.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterHuman PlasmaReference
Linear Range 0.200 – 200 ng/mL
LLOQ 0.200 ng/mL

Table 3: Accuracy and Precision

QC LevelAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Low94.6 - 110.4< 14< 14
Medium94.6 - 110.4< 14< 14
High94.6 - 110.4< 14< 14

Table 4: Recovery

AnalyteMean Recovery (%)Reference
Diphenidol> 76.5

Experimental Workflow Diagram

G plasma Human Plasma (100 µL) spike Spike with Diphenidol Standard plasma->spike is Add this compound IS (200 µL) spike->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Diphenidol calibration->quantification

Caption: Workflow for the LC-MS/MS quantification of Diphenidol.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Diphenidol in human plasma. The simple sample preparation and rapid analysis time make it well-suited for a variety of research and clinical applications.

References

Application Note: Quantitative Analysis of Diphenidol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Diphenidol in human plasma.[1] The use of Diphenidol-d10, a stable isotope-labeled internal standard (IS), ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The sample preparation involves a straightforward protein precipitation procedure, and the chromatographic separation is achieved on a C18 column.[1][2] This method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for pharmacokinetic studies, bioequivalence testing, and clinical monitoring.[1]

Principle of the Method

The quantitative analysis is performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. The MRM transitions for Diphenidol and its deuterated internal standard, this compound, are monitored for specific and sensitive detection. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, providing a reliable method for accurate quantification.

Below is a diagram illustrating the role of the internal standard in the quantitative workflow.

cluster_processing Analytical Process cluster_data Data Analysis Analyte Diphenidol Spike Spike IS IS This compound (IS) IS->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep Correction for loss & variability starts LCMS LC-MS/MS Analysis Prep->LCMS Correction for matrix & ionization effects Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve Calibration Curve Ratio->Curve Interpolate Result Final Concentration Curve->Result

Caption: Logical workflow for internal standard correction.

Experimental Protocols

Materials and Reagents
  • Analytes: Diphenidol hydrochloride, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Biological Matrix: Blank human plasma (EDTA-K2 anticoagulant)

Instrumentation
  • LC System: HPLC or UPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

LC-MS/MS Conditions

The operational parameters for the liquid chromatography and mass spectrometry are summarized in the table below.

Parameter Condition
LC Column C18 Column (e.g., Acquity HSS T3, 50 mm × 2.1 mm, 1.8 µm or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min (Typical, requires optimization)
Gradient Isocratic or gradient elution optimized for analyte separation from matrix components.
Injection Volume 5 - 10 µL
Column Temperature 40 °C (Typical)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 1 Diphenidol: m/z 310.3 → 292.3
MRM Transition 2 This compound: m/z 320.4 → 302.4 (Proposed, requires optimization)
Source Temperature 500 °C (Typical)
IonSpray Voltage 5500 V (Typical)
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Diphenidol and this compound in methanol to obtain primary stock solutions.

  • Working Solutions: Prepare intermediate working solutions for Diphenidol by serially diluting the stock solution with 50:50 methanol/water to create calibration standards. Prepare a separate working solution for this compound (e.g., 100 ng/mL).

  • Calibration Standards (0.2 to 200 ng/mL): Spike appropriate volumes of the Diphenidol working solutions into blank human plasma to achieve final concentrations covering the desired linear range (e.g., 0.2, 0.5, 1, 5, 20, 50, 100, and 200 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol

The following protocol uses protein precipitation for the extraction of Diphenidol from plasma samples.

start Start: Plasma Sample (Calibrator, QC, or Unknown) step1 Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube. start->step1 step2 Add 20 µL of this compound Working Solution (IS). step1->step2 Add IS step3 Add 300 µL of Acetonitrile to precipitate proteins. step2->step3 Precipitate step4 Vortex mix for 1 minute. step3->step4 step5 Centrifuge at 13,000 rpm for 10 minutes. step4->step5 step6 Transfer 100 µL of the supernatant to an HPLC vial. step5->step6 Extract step7 Inject onto LC-MS/MS system. step6->step7

Caption: Sample preparation workflow using protein precipitation.

Data and Method Validation Summary

The described HPLC-MS/MS method was validated according to established bioanalytical guidelines. A summary of the quantitative performance and validation parameters is presented below.

Validation Parameter Result
Linearity Range 0.200 – 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.200 ng/mL
Accuracy Within 92.77% to 112.75% of the nominal value.
Precision (Intra- & Inter-day) Relative Standard Deviation (RSD) was between 3.22% and 12.17%.
Recovery Mean recovery of Diphenidol from mouse plasma was reported to be over 76.5%. A separate study reported 58.75%–95.27%.
Matrix Effect The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects on quantification.

Conclusion

This application note presents a validated HPLC-MS/MS method for the reliable quantification of Diphenidol in human plasma. The key advantages of this method include a simple and rapid sample preparation procedure, high sensitivity with an LLOQ of 0.200 ng/mL, and high precision and accuracy. The use of this compound as an internal standard is crucial for correcting analytical variability, making this method highly suitable for regulated bioanalysis in clinical and research settings.

References

Application Note and Protocol for the Quantitative Analysis of Diphenidol in Biological Matrices using Diphenidol-d10 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Diphenidol in biological matrices, such as human plasma, using a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Diphenidol-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence trials, and clinical monitoring of Diphenidol.

Introduction

Diphenidol is an antiemetic and antivertigo agent used to manage nausea, vomiting, and dizziness associated with various conditions. Accurate and reliable quantification of Diphenidol in biological samples is crucial for clinical and research purposes. This application note describes a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Diphenidol concentrations. The use of this compound as an internal standard minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.[1][2]

Experimental

Materials and Reagents
  • Diphenidol hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction. The choice of method may depend on the specific matrix and desired sample purity.

1. Protein Precipitation (PPT) [1][3]

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) [4]

This method offers a cleaner extract, potentially reducing matrix effects.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide solution.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation. An Acquity HSS T3 column has also been reported to be effective.

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Gradient: A gradient elution is typically used to ensure good peak shape and separation from matrix components. The specific gradient should be optimized for the specific column and mobile phase combination. A representative gradient is provided in the table below.

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following MRM transitions should be monitored. The transition m/z 310.2 → 292.2 is often used for quantification due to its high abundance.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diphenidol310.2292.2
128.9
This compound320.3302.0
  • Instrument Parameters: The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterSetting
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 450°C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr
Collision EnergyTo be optimized for each transition

Method Validation Data

The following tables summarize the quantitative performance of the LC-MS/MS method for Diphenidol, compiled from published literature.

Linearity and Lower Limit of Quantification (LLOQ)
ParameterValueReference
Linearity Range0.200 - 200 ng/mL
0.05 - 200 ng/mL (blood)
0.2 - 50 ng/mL
LLOQ0.200 ng/mL
0.05 ng/mL (blood)
Precision and Accuracy
Quality Control SampleIntraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%)Reference
Low< 15%< 15%85 - 115%General Guidance
Medium< 15%< 15%85 - 115%General Guidance
High< 15%< 15%85 - 115%General Guidance
Reported Range3.22 - 12.17%3.22 - 12.17%92.77 - 112.75%
Recovery
AnalyteRecovery (%)Reference
Diphenidol58.75 - 95.27%
> 76.5%

Signaling Pathways and Experimental Workflows

Proposed Fragmentation Pathway of Diphenidol

The fragmentation of the protonated Diphenidol molecule ([M+H]⁺ at m/z 310.2) in the mass spectrometer's collision cell primarily leads to two characteristic product ions. The proposed fragmentation pathway is illustrated below. The loss of a water molecule (H₂O, 18 Da) from the protonated precursor results in the product ion at m/z 292.2. A cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent methylene group, followed by a rearrangement, can lead to the formation of the fragment at m/z 128.9.

G cluster_fragmentation Diphenidol Fragmentation Diphenidol Diphenidol [M+H]⁺ m/z 310.2 Fragment1 [M+H - H₂O]⁺ m/z 292.2 Diphenidol->Fragment1 - H₂O Fragment2 C₈H₁₄N⁺ Fragment m/z 128.9 Diphenidol->Fragment2 C-C Cleavage G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Sample_Prep Sample Preparation (PPT or LLE) IS_Addition->Sample_Prep LC_MSMS LC-MS/MS Analysis (Separation & Detection) Sample_Prep->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Application Notes and Protocols for Diphenidol-d10 in Clinical Toxicology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diphenidol-d10 as an internal standard in clinical toxicology assays for the quantification of Diphenidol. Detailed protocols and supporting data are presented to facilitate the adoption of these methods in a laboratory setting.

Application Notes

Diphenidol is an antiemetic and antivertigo agent used to manage nausea, vomiting, and dizziness.[1][2][3] In clinical and forensic toxicology, accurate quantification of Diphenidol in biological matrices is crucial for pharmacokinetic studies, monitoring patient compliance, and investigating potential overdose cases.[4][5] this compound, a deuterated analog of Diphenidol, is an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled drug, ensuring reliable and accurate quantification by correcting for variations during sample preparation and analysis.

The primary analytical technique for the quantification of Diphenidol in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the analyte in complex matrices such as plasma, blood, and tissue homogenates. Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the determination of Diphenidol in biological specimens.

The use of this compound as an internal standard in these assays helps to mitigate matrix effects and variations in instrument response, leading to improved precision and accuracy of the results.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of Diphenidol using an internal standard.

Table 1: UPLC-MS/MS Method Parameters for Diphenidol Analysis

ParameterHuman PlasmaMouse Plasma
Internal Standard This compoundMidazolam
Linearity Range 0.200–200 ng/mL0.2–50 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL0.2 ng/mL
Accuracy Not explicitly stated94.6%–110.4%
Precision (RSD) Not explicitly statedIntra-day and Inter-day < 14%
Mean Recovery Not explicitly stated> 76.5%

Table 2: GC-MS Method Parameters for Diphenidol Analysis in Blood and Liver

ParameterBloodLiver
Internal Standard Not specified in the abstractNot specified in the abstract
Linearity Range 1.0–400.0 μg/mL1.0–400.0 μg/g
Limit of Detection (LOD) 0.05 μg/mL0.05 μg/g
Recovery > 90%> 90%
Precision (RSD) < 10%< 10%

Experimental Protocols

Protocol 1: Quantification of Diphenidol in Human Plasma using UPLC-MS/MS

This protocol is based on the methodologies described in the cited literature.

1. Materials and Reagents

  • Diphenidol reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example) 95% A for 0.5 min, then a linear gradient to 5% A over 2.5 min, hold for 1 min, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Diphenidol: m/z 310.2 → 128.9

    • This compound: (The specific transition for this compound would need to be determined experimentally but is expected to be approximately m/z 320.x → 138.x)

4. Data Analysis

  • Quantify Diphenidol by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using standards of known Diphenidol concentrations.

  • Determine the concentration of Diphenidol in the unknown samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer injection Inject into UPLC transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: UPLC-MS/MS experimental workflow for Diphenidol quantification.

Signaling Pathway

Diphenidol_Mechanism cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center CTZ->Vomiting_Center Vestibular_Nuclei Vestibular Nuclei Vestibular_Nuclei->Vomiting_Center Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Induces Vestibular_Apparatus Vestibular Apparatus (Labyrinth) Vestibular_Apparatus->Vestibular_Nuclei ACh Diphenidol Diphenidol Diphenidol->CTZ Blocks Signals Diphenidol->Vestibular_Nuclei Antagonizes Muscarinic Acetylcholine Receptors Diphenidol->Vestibular_Apparatus Depresses Labyrinthine Function Stimuli Emetogenic Stimuli (e.g., motion, toxins) Stimuli->CTZ Stimuli->Vestibular_Apparatus

Caption: Proposed mechanism of action of Diphenidol.

References

Application Notes and Protocols for Diphenidol Analysis Using Diphenidol-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diphenidol in biological matrices, utilizing Diphenidol-d10 as an internal standard. The methodologies outlined are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

Diphenidol is an antiemetic and antivertigo agent used in the treatment of nausea and vomiting.[1][2] Accurate quantification of Diphenidol in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of robust bioanalytical methods, as it corrects for variability during sample preparation and analysis.[3] This document details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Mechanism of Action and Metabolism

Diphenidol primarily acts as a muscarinic acetylcholine receptor antagonist.[4][5] Its antiemetic and antivertigo effects are believed to be mediated by diminishing vestibular stimulation and depressing labyrinthine function. An action on the medullary chemoreceptor trigger zone may also be involved. The main metabolic pathways for Diphenidol in humans include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid.

cluster_0 Diphenidol Pharmacodynamics Diphenidol Diphenidol Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) Diphenidol->Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) antagonizes Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Diphenidol->Chemoreceptor Trigger Zone (CTZ) inhibits Vestibular System Vestibular System Muscarinic Acetylcholine Receptors (M1, M2, M3, M4)->Vestibular System modulates Reduced Nausea and Vertigo Reduced Nausea and Vertigo Vestibular System->Reduced Nausea and Vertigo Chemoreceptor Trigger Zone (CTZ)->Reduced Nausea and Vertigo

Diphenidol's Mechanism of Action

Experimental Protocols

Two primary methods for the extraction of Diphenidol from plasma samples are presented below. The choice of method may depend on the laboratory's standard operating procedures, available equipment, and the specific requirements of the analytical method (e.g., LC-MS/MS).

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.

Materials and Reagents:

  • Blank plasma

  • Diphenidol stock solution

  • This compound internal standard (IS) stock solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add the appropriate volume of this compound IS working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample. The recommended ratio is typically 3:1 (v/v) of ACN to plasma to ensure efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant is now ready for injection into the LC-MS/MS system.

start Start plasma 100 µL Plasma start->plasma is Add this compound IS plasma->is acn Add 300 µL Acetonitrile is->acn vortex Vortex 30s acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that can provide cleaner extracts compared to PPT.

Materials and Reagents:

  • Blank plasma

  • Diphenidol stock solution

  • This compound internal standard (IS) stock solution

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Add the appropriate volume of this compound IS working solution.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of the extraction solvent (e.g., diethyl ether).

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • The reconstituted sample is ready for LC-MS/MS analysis.

start Start plasma 200 µL Plasma start->plasma is Add this compound IS plasma->is base Add 100 µL 0.1M NaOH is->base solvent Add 1 mL Diethyl Ether base->solvent vortex Vortex 2 min solvent->vortex centrifuge Centrifuge 5,000 x g, 5 min vortex->centrifuge organic Collect Organic Layer centrifuge->organic evaporate Evaporate to Dryness organic->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Diphenidol in plasma using methods similar to those described above.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Internal Standard This compound
Chromatographic Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water with formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Diphenidol) m/z 310.2 → 292.2
MRM Transition (this compound) m/z 320.3 → 302.0

Table 2: Method Validation Data

ParameterResultReference
Linearity Range 0.200–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Accuracy 94.6% to 110.4%
Precision (RSD) < 15%
Recovery > 76.5%

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of Diphenidol in biological matrices using this compound as an internal standard. Both Protein Precipitation and Liquid-Liquid Extraction are effective sample preparation techniques, with the choice depending on the specific analytical requirements. The provided quantitative data serves as a benchmark for method validation and performance. Adherence to these protocols will enable researchers and scientists to generate high-quality data for pharmacokinetic and other drug development studies.

References

Application Note and Protocol: Preparation and Use of Diphenidol-d10 Solution for UPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Diphenidol-d10 internal standard solution and its application in the quantitative analysis of Diphenidol in biological matrices using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Diphenidol is a muscarinic antagonist used as an antiemetic and antivertigo agent. Accurate quantification of Diphenidol in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative UPLC-MS/MS analysis. It compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This protocol outlines the preparation of this compound solutions and their use in established UPLC-MS/MS methods.

Materials and Reagents

  • This compound (≥98% isotopic purity)

  • Diphenidol analytical standard

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., human plasma, rat plasma)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials with PTFE-lined caps

Preparation of this compound Internal Standard Solutions

Proper preparation and handling of the deuterated internal standard are critical to ensure the accuracy of the quantitative analysis.[2][3]

Stock Solution Preparation (1 mg/mL)
  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[3]

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a Class A volumetric flask (e.g., 1 mL). Add a portion of LC-MS grade methanol, vortex, and sonicate for 5-10 minutes to ensure complete dissolution.[4]

  • Final Volume: Bring the solution to the final volume with methanol and mix thoroughly.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at -20°C. This stock solution should be stable for several months.

Working Solution Preparation (e.g., 100 ng/mL)
  • Equilibration: Allow the stock solution to warm to room temperature before use.

  • Dilution: Perform serial dilutions of the stock solution using a mixture of 50:50 methanol:water or another appropriate solvent compatible with the UPLC mobile phase. For example, to prepare a 100 ng/mL working solution, dilute the 1 mg/mL stock solution accordingly.

  • Storage: Store the working solution in a sealed amber vial at 2-8°C for short-term use (up to one week). For longer storage, store at -20°C.

Preparation of Calibration Curve and Quality Control Samples

Diphenidol Stock and Working Solutions

Prepare stock (1 mg/mL) and a series of working solutions of the non-labeled Diphenidol analytical standard in the same manner as the this compound solutions.

Calibration Standards and Quality Controls (QCs)
  • Prepare a series of calibration standards by spiking blank biological matrix with the Diphenidol working solutions to achieve a range of concentrations (e.g., 0.2 - 200 ng/mL).

  • Prepare at least three levels of QCs (low, medium, and high) in the same blank matrix.

  • Add a consistent volume of the this compound working solution to each calibration standard and QC sample.

Sample Preparation for UPLC-MS/MS Analysis

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

Protein Precipitation
  • To a 100 µL aliquot of the calibration standard, QC, or study sample, add the prepared this compound internal standard solution.

  • Add 300-400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid-Liquid Extraction (LLE)
  • To a 100 µL aliquot of the sample, add the this compound internal standard.

  • Add an appropriate extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex to mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

UPLC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of Diphenidol. Method optimization is recommended.

ParameterTypical Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50-100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Optimized for separation (e.g., start with low %B, ramp up)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Diphenidol: e.g., m/z 310.2 → 292.2, 310.3 → 292.3; this compound: e.g., m/z 320.3 → 302.0

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data from validated UPLC-MS/MS methods for Diphenidol analysis using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma0.200 - 2000.200
Human Blood0.05 - 2000.05
Mouse Plasma0.2 - 500.2
Human Plasma4 - 4004

Table 2: Accuracy and Precision

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Blood0.05, 1, 1603.22 - 12.173.22 - 12.1792.77 - 112.75
Mouse Plasma0.2, 2, 40< 14< 1494.6 - 110.4

Experimental Workflow and Logical Relationships

Diagram 1: Experimental Workflow

Caption: Workflow for Diphenidol quantification using this compound.

Diagram 2: Logic of Internal Standard Quantification

internal_standard_logic analyte Analyte (Diphenidol) Signal ratio Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (this compound) Signal is->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Unknown Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols: High-Throughput Screening with Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenidol is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist with activity across M1-M4 subtypes.[1][2] It also exhibits antagonist activity at M5 receptors and can block voltage-gated ion channels.[3] This broad pharmacological profile makes it a valuable tool for studying muscarinic receptor signaling and for identifying novel subtype-selective ligands through competitive binding assays. Diphenidol-d10, a deuterated analog, serves as an ideal internal standard for precise quantification of Diphenidol in biological matrices using mass spectrometry.

These application notes provide detailed protocols for utilizing Diphenidol and this compound in high-throughput screening (HTS) campaigns aimed at discovering novel muscarinic receptor modulators. The protocols focus on a cell-based calcium flux assay, a common and effective method for interrogating Gq-coupled muscarinic receptors (M1, M3, M5) in an HTS format. Additionally, a protocol for the use of this compound as an internal standard in LC-MS/MS applications is provided.

Data Presentation

The affinity of Diphenidol for the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells is summarized in the table below. This data is critical for designing and interpreting competitive screening assays.

Receptor SubtypeK_i_ (nM)
M1130
M2210
M3120
M4180
M5160

Data derived from radioligand binding assays in CHO cells stably expressing human muscarinic receptor subtypes.

Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M1, M3, and M5 subtypes primarily couple through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal can be readily detected using fluorescent calcium indicators, forming the basis of the HTS assay described below. The M2 and M4 subtypes, on the other hand, couple through Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Diphenidol, as a non-selective antagonist, will block the signaling of all these subtypes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mAChR M1/M3/M5 Receptor Gq Gαq/11 mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Acetylcholine Acetylcholine Acetylcholine->mAChR Activates Diphenidol Diphenidol Diphenidol->mAChR Blocks

Caption: Muscarinic M1/M3/M5 receptor signaling pathway leading to calcium release.

Experimental Protocols

High-Throughput Screening for Muscarinic Antagonists using a Calcium Flux Assay

This protocol describes a homogeneous, fluorescence-based calcium flux assay in a 384-well format suitable for HTS to identify antagonists of M1, M3, or M5 muscarinic receptors.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotic.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or equivalent calcium-sensitive dye.

  • Probenecid: To inhibit organic anion transporters and prevent dye leakage.

  • Agonist: Carbachol or Acetylcholine.

  • Test Compounds: Library of compounds to be screened, including Diphenidol as a positive control antagonist.

  • Plates: 384-well, black-walled, clear-bottom assay plates.

  • Instrumentation: Automated liquid handler, fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Harvest and resuspend the cells in cell culture medium to a density of 1 x 10^6 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (25,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the calcium indicator dye in assay buffer containing probenecid, according to the manufacturer's instructions.

    • Remove the cell culture medium from the assay plates using an automated plate washer or by gentle inversion.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare compound plates by serially diluting test compounds and Diphenidol in assay buffer. The final concentration of DMSO should be kept below 0.5%.

    • Using an automated liquid handler, add 5 µL of the compound solutions to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Prepare the agonist solution (e.g., Carbachol) at a concentration that elicits an EC80 response (predetermined from agonist dose-response curves).

    • Place the assay plate into the fluorescence kinetic plate reader.

    • Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument's integrated liquid handler should then add 10 µL of the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The percentage of inhibition for each test compound is calculated relative to the positive control (Diphenidol) and negative control (vehicle) wells.

    • Hits are typically defined as compounds that produce a statistically significant inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • Concentration-response curves are generated for confirmed hits to determine their IC50 values.

Experimental Workflow for HTS

The following diagram illustrates a typical automated workflow for the high-throughput screening of muscarinic antagonists.

G cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cell_culture Cell Culture (M1/M3/M5 expressing cells) plate_cells Plate Cells (384-well plates) cell_culture->plate_cells dye_loading Dye Loading (Calcium Indicator) plate_cells->dye_loading compound_addition Compound Addition (Test compounds & Diphenidol) dye_loading->compound_addition agonist_addition Agonist Addition (e.g., Carbachol) compound_addition->agonist_addition read_plate Fluorescence Reading (Kinetic Plate Reader) agonist_addition->read_plate data_processing Data Processing (% Inhibition) read_plate->data_processing hit_identification Hit Identification data_processing->hit_identification dose_response Dose-Response Curves (IC50 Determination) hit_identification->dose_response

Caption: Automated workflow for HTS of muscarinic antagonists.

Protocol for this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of Diphenidol in plasma samples.

Materials:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diphenidol Standard: Certified reference material.

  • This compound Internal Standard (IS): Certified reference material.

  • Plasma Samples: Collected in EDTA or heparin tubes.

  • Protein Precipitation Reagent: Acetonitrile.

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Diphenidol and this compound in methanol or acetonitrile.

    • Prepare a working solution of this compound (e.g., 100 ng/mL).

    • Prepare calibration standards by spiking blank plasma with known concentrations of Diphenidol.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Injection Volume: 5 µL.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • MS/MS Conditions (Positive Ion Mode):

      • Monitor the following MRM transitions:

        • Diphenidol: m/z 310.3 → 292.3

        • This compound: m/z 320.3 → 302.3

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Diphenidol and this compound.

    • Calculate the peak area ratio (Diphenidol / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Diphenidol in the unknown samples and QCs from the calibration curve.

Conclusion

These application notes provide a comprehensive framework for utilizing Diphenidol and its deuterated analog, this compound, in high-throughput screening and bioanalytical applications. The detailed protocols for a cell-based calcium flux assay and LC-MS/MS analysis, along with the supporting data and pathway information, are intended to facilitate the discovery and characterization of novel muscarinic receptor modulators. The provided workflows and diagrams offer a clear visual representation of the experimental processes, aiding in their implementation in a research or drug discovery setting.

References

Application Notes: Quantification of Diphenidol in Forensic Samples using Diphenidol-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diphenidol is a non-phenothiazine antiemetic and anti-vertigo agent. In forensic toxicology, the accurate quantification of diphenidol in biological specimens is crucial for investigating poisoning cases, suicides, and drug-facilitated crimes.[1][2][3] Diphenidol-d10, a deuterated analog of diphenidol, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to the analyte, ensuring similar extraction recovery, chromatographic behavior, and ionization efficiency, which corrects for matrix effects and variations in sample processing and instrument response.[4] This application note describes a validated LC-MS/MS method for the determination of diphenidol in biological matrices using this compound as the internal standard.

Principle

The method employs stable isotope dilution analysis, where a known amount of this compound is added to the biological sample prior to extraction. Following sample preparation, the extract is analyzed by LC-MS/MS. The analyte (Diphenidol) and the internal standard (this compound) are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of Diphenidol to that of this compound is used to calculate the concentration of Diphenidol in the sample, providing a highly accurate and precise measurement.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and blood samples.

  • Reagents and Materials:

    • Blank human plasma/blood (with EDTA-K2 as anticoagulant)

    • Diphenidol and this compound standards

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma, blood) into a microcentrifuge tube.

    • Add a specific volume of the this compound internal standard working solution.

    • Add 3 volumes of acetonitrile (e.g., 300 µL) to precipitate proteins.

    • Vortex mix the sample for 1 minute.

    • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial for analysis.

    • Reconstitute the dried extract in a suitable volume of the mobile phase starting condition.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Ultimate XB C18, 2.1 × 50.0 mm, 5.0 μm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.00 mL/min.

    • Injection Volume: 10.0 µL.

    • Column Temperature: 35 °C.

    • Gradient: A typical starting condition is 20% Mobile Phase B, with a gradient program to elute the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diphenidol: m/z 310.2 → 292.2

      • This compound: m/z 320.3 → 302.0

    • Retention Time: Approximately 1 minute under the specified conditions.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of Diphenidol using this compound as an internal standard.

Table 1: Method Validation Parameters for Diphenidol in Human Plasma

ParameterValueReference
Linearity Range0.200–200 ng/mL
Lower Limit of Quantification (LLOQ)0.200 ng/mL
Accuracy94.6% to 110.4%
Precision (RSD)< 14% (Intra-day and Inter-day)
Recovery> 76.5%

Table 2: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diphenidol310.2292.2
This compound (IS)320.3302.0
Data sourced from a validated HPLC-MS/MS method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex Vortex Mix (1 min) Precipitation->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of Diphenidol.

Forensic Considerations

Metabolism

In forensic investigations, understanding the metabolism of a drug is crucial. The main metabolic pathways for diphenidol in the human body include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid. In total, 10 Phase I metabolites and 5 glucuronated Phase II metabolites have been identified in human blood and urine samples. The identification of these metabolites can provide additional evidence of diphenidol consumption.

Postmortem Redistribution (PMR)

Diphenidol is a lipophilic compound and is prone to postmortem redistribution, where drug concentrations can change in various tissues after death. Studies have shown that diphenidol concentrations can vary significantly depending on the sampling site and the time interval between death and specimen collection. Therefore, it is important to consider PMR when interpreting postmortem toxicological results for diphenidol.

Stability

Diphenidol has been found to be stable in preserved blood samples for at least two months under various storage conditions (20 °C, 4 °C, and -20 °C), with or without the addition of sodium fluoride. This indicates that delayed analysis of properly stored samples should not significantly affect the accuracy of the results.

References

Method Development for the Quantification of Diphenidol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diphenidol in various matrices. The methodologies outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.

Introduction

Diphenidol is an antiemetic and antivertigo agent used to manage nausea, vomiting, and dizziness associated with various conditions. Accurate and reliable quantification of Diphenidol in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document offers a comprehensive guide to validated and proposed analytical methods for its determination.

Analytical Methods for Diphenidol Quantification

A summary of the primary analytical methods for the quantification of Diphenidol is presented below. Detailed protocols and validation parameters are provided in the subsequent sections.

MethodMatrixInstrumentationKey Advantages
LC-MS/MS Human Plasma, Blood, Liver TissueLiquid Chromatograph coupled with a Tandem Mass SpectrometerHigh sensitivity and selectivity, suitable for complex biological matrices.
RP-HPLC Pharmaceutical TabletsHigh-Performance Liquid Chromatograph with UV detectorRobust, reliable, and widely available for routine quality control.
GC-MS Biological SpecimensGas Chromatograph coupled with a Mass SpectrometerGood sensitivity and specificity, particularly for forensic applications.
UV-Vis Spectrophotometry Bulk Drug, Pharmaceutical FormulationsUV-Vis SpectrophotometerSimple, rapid, and cost-effective for routine analysis of pure samples.

Signaling Pathway of Diphenidol's Mechanism of Action

Diphenidol primarily acts as a muscarinic antagonist, exerting its antiemetic and antivertigo effects by blocking acetylcholine signaling in the vestibular system and the chemoreceptor trigger zone (CTZ).

Diphenidol_Mechanism cluster_Stimulus Emetic Stimuli cluster_CNS Central Nervous System Motion Motion Vestibular_Apparatus Vestibular Apparatus Motion->Vestibular_Apparatus Stimulates Toxins Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Stimulates Vomiting_Center Vomiting Center Vestibular_Apparatus->Vomiting_Center ACh Signaling CTZ->Vomiting_Center Dopaminergic/Serotonergic Signaling Vomiting_Response Nausea & Vomiting Vomiting_Center->Vomiting_Response Initiates Diphenidol Diphenidol Diphenidol->Vestibular_Apparatus Blocks Muscarinic Receptors Diphenidol->CTZ Blocks Muscarinic Receptors LCMSMS_SamplePrep Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (Diphenidol-d10) Plasma->IS Precipitation Add Acetonitrile (Protein Precipitation) IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Application of Diphenidol-d10 in Pharmaceutical Analysis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Diphenidol-d10 in pharmaceutical analysis. The focus is on its role as a stable isotope-labeled internal standard for the accurate quantification of Diphenidol in biological matrices. The information presented is intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis.

Introduction to Diphenidol and the Role of this compound

Diphenidol is a pharmaceutical agent primarily used for its antiemetic and antivertigo properties.[1][2] It is prescribed for managing nausea and vomiting associated with various conditions, including postoperative states, Meniere's disease, and chemotherapy.[1][2] The therapeutic action of Diphenidol is attributed to its antagonist activity at muscarinic acetylcholine receptors (M1, M2, M3, and M4) and its effects on the chemoreceptor trigger zone and vestibular system.

Accurate quantification of Diphenidol in biological samples is crucial for pharmacokinetic profiling, bioequivalence studies, and clinical monitoring. This compound, a deuterium-labeled analog of Diphenidol, serves as an ideal internal standard for mass spectrometry-based analytical techniques. Its physicochemical properties are nearly identical to Diphenidol, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification of the parent drug.

Analytical Methodologies Utilizing this compound

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Diphenidol in biological matrices, most commonly human plasma. These methods offer high sensitivity, selectivity, and throughput, making them suitable for a wide range of pharmaceutical analyses.

Key Experimental Techniques

Sample Preparation: The initial step in the analysis involves the extraction of Diphenidol and this compound from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Diphenidol and this compound from other endogenous components in the sample extract. Reversed-phase columns, such as C18, are commonly employed for this purpose.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the analytes. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Diphenidol and this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods that utilize this compound as an internal standard.

Table 1: HPLC-MS/MS Method Parameters for Diphenidol Quantification

ParameterMethod 1Method 2
Biological Matrix Human PlasmaHuman Plasma
Internal Standard This compoundThis compound
Linearity Range 0.200–200 ng/mL40–400 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mLNot Specified
Accuracy Within ±15% of nominal concentration96.1-98.9% (intra-day), 98.8-101.4% (inter-day)
Precision (RSD%) ≤15%Not Specified

Table 2: UPLC-MS/MS Method Parameters for Diphenidol Quantification

ParameterMethod 1 (Blood)Method 2 (Liver)Method 3 (Mouse Plasma)
Biological Matrix BloodLiver TissueMouse Plasma
Internal Standard This compoundThis compoundMidazolam
Linearity Range 0.05–200 ng/mL0.3–400 ng/g0.2–50 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.3 ng/g0.2 ng/mL
Accuracy 92.77%–112.75%Not Specified94.6%–110.4%
Precision (RSD%) 3.22%–12.17%Not Specified≤14% (intra-day and inter-day)
Recovery 58.75%–95.27%Not Specified>76.5%

Experimental Protocols

This section provides detailed protocols for the analysis of Diphenidol in human plasma using an HPLC-MS/MS method with this compound as the internal standard.

Protocol 1: Plasma Sample Preparation by Protein Precipitation

Objective: To extract Diphenidol and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

Procedure:

  • Pipette a known volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each plasma sample, except for the blank samples.

  • Add a volume of acetonitrile (typically 3 times the plasma volume) to precipitate the plasma proteins.

  • Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis

Objective: To quantify the concentration of Diphenidol in the prepared plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Diphenidol: e.g., m/z 310.2 → 128.9

    • This compound: Adjust for the mass difference due to deuterium labeling.

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is_addition Add this compound (Internal Standard) plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: General workflow for the analysis of Diphenidol in plasma using this compound.

Simplified Mechanism of Action

mechanism_of_action diphenidol Diphenidol mAChR Muscarinic Acetylcholine Receptors (M1-M4) diphenidol->mAChR Antagonizes ctz Chemoreceptor Trigger Zone (CTZ) diphenidol->ctz Inhibits vestibular Vestibular System diphenidol->vestibular Depresses emesis Nausea & Vomiting ctz->emesis Induces vestibular->emesis Induces

Caption: Simplified overview of Diphenidol's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenidol-d10 Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Diphenidol-d10 for accurate and precise quantification of Diphenidol in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a stable isotope-labeled (deuterated) version of Diphenidol. Its principal use is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Because it is chemically and physically almost identical to Diphenidol, it can effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][3]

Q2: What is the ideal concentration for my this compound internal standard?

There is no single universal concentration for this compound, as the optimal amount depends on the specific assay conditions, including the calibration range of Diphenidol, instrument sensitivity, and matrix effects.[4] However, a general guideline is to use a concentration that yields a signal intensity in the middle of the calibration curve's range or approximately 50% of the signal of the highest calibration standard. Another recommendation is to use a concentration that is about one-third to one-half of the upper limit of quantification (ULOQ) for Diphenidol. It is crucial to select a concentration that is high enough to provide a stable and reproducible signal but not so high that it introduces analytical issues like detector saturation or significant isotopic contribution to the analyte signal.

Q3: What are the essential purity requirements for this compound?

For reliable quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard does not introduce interferences. A significant presence of unlabeled Diphenidol in the this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Q4: How many deuterium atoms are optimal for an internal standard like this compound?

This compound, with ten deuterium atoms, provides a significant mass shift from the unlabeled analyte. Generally, an internal standard should have between 2 and 10 deuterium atoms. This large mass difference in this compound is advantageous as it shifts the mass-to-charge ratio (m/z) well outside the natural isotopic distribution of Diphenidol, thereby preventing "cross-talk" or isotopic interference.

Troubleshooting Guide

Issue 1: High Variability or Poor Precision in Quality Control (QC) Samples

Potential Cause Troubleshooting Steps
Inconsistent Internal Standard Addition Ensure the internal standard is added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. Use calibrated pipettes and ensure the IS solution is thoroughly mixed with the sample matrix.
Suboptimal IS Concentration The IS concentration may be too low, resulting in a poor signal-to-noise ratio, or too high, leading to detector saturation or ion suppression effects. Experimentally determine the optimal concentration by testing a few levels (e.g., low, medium, and high) across the calibration curve.
Matrix Effects The internal standard and analyte may be experiencing different degrees of ion suppression or enhancement from the biological matrix. Ensure co-elution of the analyte and this compound. If matrix effects are still significant, further sample cleanup or chromatographic optimization may be necessary.
Analyte or IS Instability The analyte or internal standard may be degrading during sample preparation or storage. Conduct stability experiments in the relevant matrix and at different temperatures.

Issue 2: Non-Linear Calibration Curve

Potential Cause Troubleshooting Steps
Isotopic Interference ("Cross-Talk") The analyte signal may be contributing to the internal standard signal, especially at high analyte concentrations. This is less likely with a d10 label but can be checked by injecting a high concentration of the analyte without the internal standard. The ICH M10 guidelines suggest that the analyte's contribution to the IS signal should be ≤ 5% of the IS response in a blank sample.
Contribution of Unlabeled Analyte in IS The this compound standard may contain a small amount of unlabeled Diphenidol. This will cause a positive bias, particularly at the LLOQ. To check for this, inject a high concentration of the this compound solution alone and monitor for a signal at the Diphenidol transition. The ICH M10 guidelines recommend that the IS contribution to the analyte signal at the LLOQ should be ≤ 20%.
Inappropriate IS Concentration An IS concentration that is too low can lead to non-linearity, especially if there is isotopic contribution from the analyte. Re-evaluate and optimize the IS concentration.
Detector Saturation At high analyte concentrations, the detector response may become non-linear. If this is the case, the calibration range may need to be narrowed, or samples with high concentrations should be diluted.

Issue 3: Drifting Internal Standard Signal Across an Analytical Run

Potential Cause Troubleshooting Steps
Instrument Instability The mass spectrometer's ion source may be getting dirty, or there may be a drift in instrument performance over time. Monitor the IS response in all injections (blanks, standards, QCs, and samples). If a consistent drift is observed, instrument cleaning and maintenance may be required.
Deuterium Exchange Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH or temperature conditions. To test for this, incubate the internal standard in the sample diluent and mobile phase for a time equivalent to the analytical run and re-inject to see if the signal changes or if a signal for unlabeled analyte appears.
Carryover Contamination from a high-concentration sample can carry over into subsequent injections, causing the IS signal to appear to increase. Improve the autosampler wash steps by using a stronger wash solvent and increasing the wash volume or time.

Quantitative Data Summary

The following table summarizes typical calibration curve ranges for Diphenidol from various studies where this compound was used as the internal standard. The optimal this compound concentration should be determined in the context of the selected calibration range for the analyte.

AnalyteMatrixLinearity Range (ng/mL)Analytical Method
DiphenidolHuman Plasma0.200–200HPLC-MS/MS
DiphenidolHuman Blood0.05–200UPLC-MS/MS
DiphenidolMouse Plasma0.2–50UPLC-MS/MS
DiphenidolHuman Plasma40–400HPLC
DiphenidolRat Blood/Liver1.0–400.0 (µg/mL or µg/g)GC-MS

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions for this compound.

Materials:

  • This compound powder

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound powder.

    • Quantitatively transfer the powder to a 1 mL volumetric flask.

    • Dissolve the powder in methanol and bring the volume to the mark.

    • Mix thoroughly by inversion. This is your primary stock solution. Store at -20°C.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with 50:50 (v/v) methanol:water.

    • Mix thoroughly.

  • Working Solution (e.g., 100 ng/mL):

    • Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with the sample preparation solvent (e.g., acetonitrile, which will also serve as the protein precipitation agent).

    • This working solution is added directly to the samples. The final concentration in the sample will depend on the volume added and the sample volume. For example, adding 50 µL of this working solution to a 100 µL plasma sample will result in a different final concentration than if it were added to a 50 µL sample.

Protocol 2: Optimization of this compound Concentration

This protocol provides a workflow for determining the optimal concentration of the internal standard.

Procedure:

  • Prepare Analyte Calibration Standards: Prepare a full set of calibration standards for Diphenidol in the desired biological matrix, covering the intended analytical range (e.g., 0.2 to 200 ng/mL).

  • Prepare Multiple IS Working Solutions: Prepare three different concentrations of the this compound working solution (e.g., 20 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Sample Preparation:

    • Divide your calibration standards into three sets.

    • To the first set, add a fixed volume of the 20 ng/mL IS working solution.

    • To the second set, add the same fixed volume of the 100 ng/mL IS working solution.

    • To the third set, add the same fixed volume of the 500 ng/mL IS working solution.

    • Proceed with your established sample preparation method (e.g., protein precipitation with acetonitrile).

  • LC-MS/MS Analysis: Analyze all three sets of prepared calibration standards.

  • Data Analysis:

    • For each of the three sets, calculate the peak area ratio of Diphenidol to this compound.

    • Plot the peak area ratio against the concentration of Diphenidol for each set to generate three calibration curves.

    • Perform a linear regression for each curve and determine the coefficient of determination (R²).

    • The optimal this compound concentration is the one that results in a calibration curve with the best linearity (R² closest to 1.0) and provides a stable and appropriate signal-to-noise ratio for the internal standard across the entire concentration range.

Visualizations

Experimental_Workflow Diagram 1: General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Diphenidol & this compound Stock Solutions working Prepare Calibration Standards & QC Samples stock->working spike Spike Samples, Calibrators & QCs with this compound Working Solution working->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms data_acq Data Acquisition (Peak Area Integration) lcms->data_acq ratio Calculate Analyte/IS Peak Area Ratios data_acq->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknown Samples curve->quant

Caption: Diagram 1: General Experimental Workflow for Diphenidol quantification using this compound.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic Flow cluster_IS Internal Standard Issues cluster_solutions Potential Solutions start Poor Assay Performance (e.g., High %CV, Non-linearity) check_conc Is IS Response Stable & Appropriate? start->check_conc check_purity Is there IS/Analyte Cross-Talk? check_conc->check_purity No optim_conc Optimize IS Concentration check_conc->optim_conc Yes check_stability Is there IS Signal Drift During the Run? check_purity->check_stability No check_source Verify IS Purity (Contact Supplier) check_purity->check_source Yes check_method Investigate Deuterium Exchange / Carryover check_stability->check_method Yes optim_chroma Optimize Chromatography & Sample Cleanup check_stability->optim_chroma No

Caption: Diagram 2: A logical workflow for troubleshooting common issues in assays using this compound.

References

Troubleshooting Matrix Effects with Diphenidol-d10: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing matrix effects when using Diphenidol-d10 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, in this case, Diphenidol and its internal standard this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Even with a deuterated internal standard like this compound, which is designed to mimic the behavior of the analyte, differential matrix effects can occur, compromising the reliability of the results.[1]

Q2: I am using this compound as an internal standard, but I'm still seeing variability in my results. Shouldn't the deuterated standard compensate for matrix effects?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, "differential matrix effects" can occur where the analyte and the internal standard are affected differently by the matrix. This can be caused by slight chromatographic separation between Diphenidol and this compound, exposing them to different co-eluting matrix components. The deuterium isotope effect can sometimes lead to these small differences in retention time.

Q3: How can I determine if my this compound is experiencing ion suppression or enhancement?

A3: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the standard in a neat solution (e.g., mobile phase). A significantly lower peak area in the matrix indicates ion suppression, while a higher peak area suggests ion enhancement.

Q4: What are the common sources of matrix effects in bioanalytical methods?

A4: Matrix effects can arise from various endogenous and exogenous sources. Endogenous components include phospholipids, salts, and proteins from the biological sample. Exogenous sources can be contaminants from collection tubes, anticoagulants, or mobile phase additives.

Q5: Can the position of the deuterium labels on this compound affect its performance?

A5: Yes, the stability and position of the deuterium labels are crucial. If the labels are on exchangeable sites (e.g., hydroxyl or amine groups), they can be replaced by hydrogen atoms from the surrounding solvent, leading to a loss of the deuterated signal. It is important to use internal standards with deuterium labels on stable, non-exchangeable positions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects when using this compound.

Issue 1: Inconsistent or Inaccurate Quantification

Possible Cause: Differential matrix effects between Diphenidol and this compound.

Troubleshooting Workflow:

A Inconsistent Results B Assess Chromatographic Co-elution of Diphenidol and this compound A->B C Perfect Co-elution? B->C D Quantify Matrix Effect (Post-Extraction Spike) C->D Yes G Optimize Chromatography C->G No E Significant Matrix Effect? D->E F Optimize Sample Preparation E->F Yes H Method Validated E->H No F->D G->B I Adjust Mobile Phase/Gradient I->G

Caption: Troubleshooting workflow for inconsistent quantification.

Recommendations:

  • Verify Co-elution: Overlay the chromatograms of Diphenidol and this compound from a spiked matrix sample. Even a slight separation can lead to differential matrix effects.

  • Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement for both the analyte and the internal standard.

  • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation.

  • Optimize Chromatography:

    • Adjust Gradient: A shallower gradient can improve the separation of the analyte and internal standard from interfering matrix components.

    • Change Mobile Phase: Switching between acetonitrile and methanol can alter selectivity and potentially move the analytes away from regions of ion suppression.

    • Use a Different Column: A column with a different stationary phase chemistry may provide better separation from matrix interferences.

Issue 2: Low Signal Intensity for this compound

Possible Cause: Significant ion suppression or instability of the internal standard.

Troubleshooting Workflow:

A Low this compound Signal B Assess Matrix Effect (Post-Extraction Spike) A->B C Check for Isotopic Exchange (H/D Exchange) A->C D Significant Suppression? B->D E Evidence of Exchange? C->E F Improve Sample Cleanup D->F Yes G Change Ionization Source (e.g., ESI to APCI) D->G Yes H Modify Mobile Phase pH/Solvent E->H Yes I Contact Standard Supplier E->I Yes

Caption: Troubleshooting workflow for low internal standard signal.

Recommendations:

  • Evaluate Ion Suppression: Use the post-extraction spike method to confirm that the low signal is due to matrix effects and not other issues like incorrect concentration.

  • Investigate Isotopic Instability:

    • Check pH: Avoid highly acidic or basic conditions in your sample preparation and mobile phase, as these can promote H/D exchange.

    • Solvent Choice: Prepare and store stock solutions in aprotic solvents. Minimize the time the standard is in aqueous solutions.

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects for some compounds.

  • Dilute the Sample: Diluting the sample can lower the concentration of interfering matrix components, thus reducing ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for Diphenidol and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Diphenidol and this compound into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Blank Matrix): Extract at least six different lots of blank biological matrix without the analyte or internal standard.

    • Set C (Post-Extraction Spike): Spike Diphenidol and this compound into the extracted blank matrix from Set B at the same concentrations as Set A.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of Diphenidol / MF of this compound

    • The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Setup:

    • Infuse a solution of Diphenidol and this compound at a constant flow rate into the MS source.

    • Use a 'T' connector to combine the infusion flow with the eluent from the LC column.

  • Injection: Inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the signal of the infused analytes. A dip in the baseline signal indicates a region of ion suppression, while a rise indicates enhancement. This allows you to see if the retention time of your analytes coincides with these regions.

Data Presentation

Table 1: Matrix Factor (MF) for Diphenidol and this compound in Human Plasma

Matrix LotDiphenidol MF (Low QC)This compound MF (Low QC)IS-Normalized MF (Low QC)Diphenidol MF (High QC)This compound MF (High QC)IS-Normalized MF (High QC)
10.650.680.960.720.750.96
20.710.730.970.750.780.96
30.680.700.970.730.760.96
40.750.760.990.780.800.98
50.620.650.950.690.720.96
60.700.720.970.740.770.96
Mean 0.69 0.71 0.97 0.74 0.76 0.96
%CV 7.1% 5.8% 1.3% 4.2% 3.6% 0.8%

This table demonstrates that while both Diphenidol and this compound experience ion suppression (MF < 1), the internal standard effectively compensates for it, resulting in a consistent IS-Normalized MF with a low coefficient of variation.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effects for Diphenidol

Sample Preparation MethodMean Matrix Factor (MF)% Ion Suppression
Protein Precipitation (Acetonitrile)0.4555%
Liquid-Liquid Extraction (MTBE)0.8218%
Solid-Phase Extraction (Mixed-Mode)0.955%

This table illustrates how optimizing the sample preparation method can significantly reduce ion suppression.

Signaling Pathways and Workflows

cluster_0 Sample Analysis Workflow A Biological Sample Collection B Spike with this compound A->B C Sample Preparation (e.g., LLE, SPE) B->C D LC-MS/MS Analysis C->D E Data Processing (Analyte/IS Ratio) D->E F Quantification E->F

Caption: A typical bioanalytical workflow using an internal standard.

References

Diphenidol-d10 in Solution: A Technical Support Guide on Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Diphenidol-d10 in solution. The following information, presented in a question-and-answer format, addresses common issues and offers troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

Q2: How stable is this compound in biological matrices such as blood?

Studies conducted on Diphenidol, the non-deuterated form, have demonstrated its stability in preserved blood samples for up to two months at various temperatures, including 20°C, 4°C, and -20°C.[1][2] This suggests a high likelihood that this compound will exhibit similar stability under these conditions.

Q3: What is the anticipated stability of this compound in common organic solvents like acetonitrile and DMSO?

Specific long-term stability data for this compound in acetonitrile and Dimethyl Sulfoxide (DMSO) is limited. However, the following general guidelines can be applied:

  • Acetonitrile: Commonly used as a mobile phase component in chromatography, solutions in acetonitrile are generally considered stable for short-term use. For extended storage, it is advisable to maintain the solution at or below -20°C and protect it from light.

  • DMSO: A prevalent solvent for long-term compound storage. To ensure stability, use high-purity, anhydrous DMSO and minimize freeze-thaw cycles by storing aliquots at low temperatures (e.g., -20°C or -80°C).

For critical applications, preparing fresh solutions is the most reliable approach. If extended storage is necessary, conducting an in-house stability assessment is recommended.

Q4: How does the pH of an aqueous solution affect the stability of this compound?

The impact of pH on the stability of this compound has not been specifically documented. However, pH is a critical factor that can influence the stability of many pharmaceutical compounds.[3] To mitigate the risk of degradation through processes like hydrolysis, it is generally recommended to maintain aqueous solutions in a neutral to slightly acidic pH range, unless specific experimental conditions necessitate otherwise.

Q5: Is there a risk of photodegradation with this compound solutions?

Although specific photostability studies on this compound are not available, it is a prudent practice to protect all solutions of organic compounds from light. Photodegradation can be a significant issue for many pharmaceuticals. Therefore, it is recommended to use amber vials or to store solutions in a dark environment to prevent any potential light-induced degradation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Decreasing analyte concentration or peak area in sequential analyses. Compound degradation in solution.• Prepare fresh stock and working solutions more frequently.• Lower the storage temperature (e.g., -80°C).• Ensure solutions are consistently protected from light.• Conduct a simple stability study in the specific solvent and storage conditions used.
Appearance of new, unidentified peaks in chromatograms of stored solutions. Formation of degradation products.• If feasible, use high-resolution mass spectrometry to identify potential degradation products.• Optimize storage conditions (temperature, light exposure, pH) to minimize degradation.• Consider the compatibility of the solvent with long-term storage and explore alternatives if necessary.
Inconsistent results between different batches of prepared solutions. Variability in solution preparation or storage practices.• Implement and adhere to a strict, standardized protocol for solution preparation.• Use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect stability.• Ensure all batches are stored under identical, controlled conditions.

Experimental Protocols

Protocol for a Basic Short-Term Stability Assessment of this compound

This protocol outlines a fundamental experiment to evaluate the stability of this compound in a specific solvent under defined storage conditions.

  • Solution Preparation: Accurately prepare a stock solution of this compound in the solvent of interest (e.g., methanol, acetonitrile, DMSO) to a known concentration.

  • Initial Analysis (Time Zero): Immediately following preparation, analyze the solution using a validated analytical method, such as LC-MS/MS, to establish the initial concentration or peak area.

  • Sample Storage: Dispense aliquots of the solution into multiple, appropriate vials (e.g., amber glass) and store them under the intended experimental conditions (e.g., room temperature, 4°C, -20°C), ensuring they are protected from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week), retrieve a sample vial, allow it to equilibrate to ambient temperature, and analyze it using the identical analytical method.

  • Data Evaluation: Compare the analytical results from each time point to the initial "Time Zero" data. A statistically significant decrease in the concentration or peak area of this compound, or the emergence of new peaks, indicates instability under the tested conditions.

Visualizations

Diphenidol_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Inconsistent_Results Inconsistent Analytical Results Degradation Compound Degradation Inconsistent_Results->Degradation Preparation Solution Preparation Error Inconsistent_Results->Preparation Storage Improper Storage Inconsistent_Results->Storage Fresh_Solutions Prepare Fresh Solutions Degradation->Fresh_Solutions Optimize_Storage Optimize Storage Conditions (Temperature, Light, pH) Degradation->Optimize_Storage Validate_Protocol Validate Preparation Protocol Preparation->Validate_Protocol Storage->Optimize_Storage Perform_Assessment Perform Stability Assessment Optimize_Storage->Perform_Assessment

Caption: Troubleshooting logic for inconsistent analytical results.

Stability_Assessment_Workflow Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Analyze_T0 Analyze at Time 0 Prepare_Solution->Analyze_T0 Store_Aliquots Store Aliquots under Test Conditions Analyze_T0->Store_Aliquots Analyze_Timepoints Analyze at Predefined Time Points Store_Aliquots->Analyze_Timepoints Compare_Results Compare Results to Time 0 Analyze_Timepoints->Compare_Results Conclusion Is the Compound Stable? Compare_Results->Conclusion Stable Condition is Acceptable Conclusion->Stable Yes Unstable Condition is Unacceptable Conclusion->Unstable No

References

Technical Support Center: Effective Use of Diphenidol-d10 in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diphenidol-d10 in their chromatographic analyses. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in chromatography?

This compound is a deuterated analog of Diphenidol and is primarily used as an isotopic internal standard (IS) in quantitative analytical methods, most commonly with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] Its key function is to improve the accuracy and precision of the quantification of Diphenidol in complex matrices like plasma, blood, or tissue samples.[1][2]

Q2: Why is an isotopic internal standard like this compound preferred?

Isotopic internal standards are considered the gold standard for quantitative mass spectrometry assays. Because this compound has nearly identical physicochemical properties to Diphenidol, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows it to effectively compensate for variations in sample preparation (e.g., extraction recovery), injection volume, and instrument response, leading to more reliable and reproducible results.

Q3: Can this compound be used to improve the peak shape of other compounds?

No, this compound is not used to improve the peak shape of other analytes. Peak shape issues, such as tailing or fronting, are typically caused by factors like secondary interactions between the analyte and the stationary phase, column contamination, improper mobile phase conditions, or system dead volume. The role of this compound is to act as a reference compound for quantification, not to alter the chromatographic behavior of other substances.

Q4: What are the typical concentrations of this compound used in an assay?

The concentration of the internal standard should be consistent across all samples (including calibrators and quality controls) and should provide a stable and reproducible signal. The optimal concentration is often determined during method development and is typically in a similar range to the expected analyte concentrations. For Diphenidol analysis, a common approach is to pretreat plasma samples with acetonitrile containing this compound.

Troubleshooting Guide: Issues with this compound as an Internal Standard

While this compound is an excellent internal standard, you may still encounter issues. This guide provides solutions to common problems.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) of the this compound Peak

  • Question: My this compound peak is tailing. What could be the cause?

  • Answer: Even though it's an internal standard, poor peak shape can affect the accuracy of integration.

    • Active Sites: Peak tailing for compounds with basic functional groups can be caused by interactions with acidic silanol groups on the column packing material or in the sample flow path. Ensure you are using a high-quality, well-deactivated column.

    • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Try flushing the column or using a guard column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the mobile phase pH can often improve peak shape.

    • Column Overload: While less common for an internal standard at a fixed concentration, injecting too much mass onto the column can cause peak fronting.

Problem 2: High Variability in the this compound Peak Area

  • Question: The peak area of my this compound is inconsistent across my sample batch. What should I check?

  • Answer: The internal standard's peak area should be relatively consistent. High variability can indicate a problem with your process.

    • Inconsistent Pipetting: Ensure that the internal standard solution is accurately and consistently added to every sample.

    • Sample Preparation Issues: Inconsistent extraction recovery can affect the amount of IS that reaches the detector. Review your sample preparation steps for consistency.

    • Injector Problems: Issues with the autosampler, such as air bubbles in the syringe or a leaking injection valve, can lead to variable injection volumes.

    • Matrix Effects: While this compound is designed to compensate for matrix effects, severe ion suppression or enhancement in some samples can still cause variability. Diluting the sample may help mitigate this.

Problem 3: Crosstalk or Interference between Diphenidol and this compound

  • Question: I am concerned about the potential for interference between the analyte and the internal standard. How can I check for this?

  • Answer: Crosstalk occurs when the MS/MS transition of the analyte is detected in the internal standard channel, or vice-versa.

    • Check Isotopic Purity: Ensure the this compound standard has high isotopic purity.

    • Analyze Blank Samples: Inject a blank sample spiked only with Diphenidol to see if any signal is detected in the this compound MRM transition. Do the same with a sample containing only this compound.

    • Optimize MRM Transitions: If crosstalk is observed, you may need to select different precursor or product ions for your MRM transitions to ensure specificity.

Experimental Protocols & Data

Representative Experimental Protocol: Quantification of Diphenidol in Human Plasma using HPLC-MS/MS

This protocol is a generalized example based on published methods. Researchers should perform their own method development and validation.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Diphenidol and this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Create working solutions for calibration standards and quality controls by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Diphenidol: m/z 310.2 → 292.2

      • This compound: m/z 320.3 → 302.0

Summary of Quantitative Parameters
ParameterTypical Value/ConditionSource(s)
Column C18
Mobile Phase Acetonitrile and water with an additive (e.g., formic acid)
Ionization Mode ESI Positive
Diphenidol MRM m/z 310.2 → 292.2
This compound MRM m/z 320.3 → 302.0
Linear Range e.g., 0.200–200 ng/mL in plasma
LLOQ e.g., 0.200 ng/mL in plasma

Visualizations

Workflow_for_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Standards & QCs prep_stock->prep_working sample_prep Sample Preparation (Spike with IS) prep_working->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing linearity Linearity data_processing->linearity accuracy Accuracy & Precision data_processing->accuracy specificity Specificity data_processing->specificity

Caption: Workflow for method development using an isotopic internal standard.

Troubleshooting_IS_Issues start Problem with IS Peak (Poor Shape or Variability) q_shape_or_area Peak Shape or Area Variability? start->q_shape_or_area shape_issue Poor Peak Shape q_shape_or_area->shape_issue Shape area_issue High Area Variability q_shape_or_area->area_issue Area check_column Check Column Condition (Contamination, Age) shape_issue->check_column check_mobile_phase Optimize Mobile Phase (pH, Composition) shape_issue->check_mobile_phase check_system Inspect System (Dead Volume, Leaks) shape_issue->check_system check_pipetting Verify IS Pipetting Accuracy area_issue->check_pipetting check_sample_prep Review Sample Prep Consistency area_issue->check_sample_prep check_injector Check Autosampler Performance area_issue->check_injector

Caption: Troubleshooting decision tree for internal standard issues.

References

Technical Support Center: Resolving Diphenidol and Diphenidol-d10 Chromatographic Peaks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Diphenidol and its deuterated internal standard, Diphenidol-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the chromatographic separation of Diphenidol and this compound.

Q1: Why are my Diphenidol and this compound peaks co-eluting or showing poor resolution?

A1: Co-elution of an analyte and its deuterated internal standard is a common challenge in LC-MS analysis. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," is due to the minor differences in polarity and bond strength between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. While complete co-elution is often desired for internal standards to compensate for matrix effects, a slight separation can sometimes occur and may need to be addressed for robust quantification.

Several factors can be adjusted to improve resolution:

  • Mobile Phase Composition: Altering the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the selectivity of the separation.[2][3]

  • Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide different selectivity.[4]

  • Temperature: Lowering the column temperature can increase retention and potentially improve resolution.

Q2: My chromatogram shows split peaks for Diphenidol and/or this compound. What could be the cause and how can I fix it?

A2: Peak splitting can arise from several issues, broadly categorized as instrumental problems or method-related issues.

If all peaks in your chromatogram are splitting, the problem likely lies before the column:

  • Blocked Frit: Particulates from the sample or mobile phase may clog the column inlet frit, causing the sample to be delivered unevenly to the column.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.

  • Injector Issues: Problems with the injector, such as a partially blocked needle or incorrect needle seating, can lead to poor peak shape.

If only the analyte and internal standard peaks are splitting, the issue is more likely related to the analytical method or sample preparation:

  • Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is similar in strength to or weaker than the mobile phase.

  • Co-eluting Interference: It's possible that an interfering compound is co-eluting with your analytes. A high-resolution mass spectrometer can help to investigate this.

  • On-column Degradation: The analytes might be degrading on the column, leading to the appearance of multiple peaks.

Q3: What should I do if I observe significant peak tailing or fronting?

A3: Peak asymmetry, such as tailing or fronting, can compromise peak integration and affect accuracy.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Solution: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask these active sites. Adjusting the mobile phase pH to ensure the analyte is in a single ionic state can also be beneficial.

  • Peak Fronting: This is less common and can be an indication of column overload or poor sample solubility.

    • Solution: Try injecting a smaller sample volume or a more dilute sample. Ensure the sample is fully dissolved in the injection solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention time difference between Diphenidol and this compound?

A1: In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated analogs. The exact retention time difference is dependent on the specific chromatographic conditions (column, mobile phase, temperature, etc.) but is generally in the range of a few seconds to fractions of a second.

Q2: Can I use a different internal standard if I cannot resolve this compound?

A2: While a stable isotope-labeled internal standard like this compound is ideal, if resolution issues persist and impact the accuracy of your results, you could consider a structural analog of Diphenidol as an alternative internal standard. However, this is generally less desirable as the analog may not behave identically to the analyte during sample preparation and ionization.

Q3: What are typical LC-MS/MS parameters for Diphenidol analysis?

A3: Several LC-MS/MS methods have been published for the determination of Diphenidol in biological matrices. The following table summarizes a typical set of starting parameters.

ParameterTypical Value
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
GradientStart with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Diphenidol)m/z 310.2 → 292.2
MRM Transition (this compound)m/z 320.3 → 302.0
Source TemperatureInstrument dependent, optimize for signal intensity.
Gas FlowsInstrument dependent, optimize for signal intensity.

Experimental Protocols

Generalized LC-MS/MS Method for Diphenidol and this compound Analysis

This protocol provides a starting point for method development and can be optimized to achieve the desired peak resolution.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 column with dimensions such as 2.1 x 50 mm and a particle size of 1.8 µm is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Diphenidol: Q1: 310.2 m/z, Q3: 292.2 m/z

    • This compound: Q1: 320.3 m/z, Q3: 302.0 m/z

  • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for both analytes.

Visualizations

TroubleshootingWorkflow start Peak Resolution Issue Observed (Co-elution or Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks instrument_issue Suspect Instrument Issue: - Check for leaks - Inspect column frit - Check for column void - Service injector check_all_peaks->instrument_issue Yes method_issue Suspect Method/Sample Issue check_all_peaks->method_issue No end Resolution Achieved instrument_issue->end optimize_resolution Optimize Chromatographic Resolution method_issue->optimize_resolution check_sample_prep Review Sample Preparation: - Sample solvent vs. mobile phase compatibility - Analyte stability method_issue->check_sample_prep modify_mobile_phase Modify Mobile Phase: - Change organic modifier (ACN vs. MeOH) - Adjust pH - Add modifiers (e.g., TEA) optimize_resolution->modify_mobile_phase modify_gradient Adjust Gradient Profile: - Steeper or shallower gradient optimize_resolution->modify_gradient change_column Change Column: - Different stationary phase (e.g., Phenyl) - Different particle size or dimensions optimize_resolution->change_column adjust_temp Adjust Column Temperature optimize_resolution->adjust_temp modify_mobile_phase->end modify_gradient->end change_column->end adjust_temp->end check_sample_prep->end

Caption: Troubleshooting workflow for peak resolution issues.

ResolutionFactors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k) (Retention Time) Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate StationaryPhase Stationary Phase Selectivity->StationaryPhase MobilePhaseComp Mobile Phase Composition Selectivity->MobilePhaseComp Temperature Temperature Selectivity->Temperature Retention->MobilePhaseComp MobilePhaseStrength Mobile Phase Strength Retention->MobilePhaseStrength

Caption: Factors affecting chromatographic peak resolution.

References

Calibration curve issues with Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diphenidol-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in analytical experiments, particularly focusing on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Diphenidol, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Diphenidol in biological matrices using mass spectrometry-based methods like LC-MS/MS. Because its chemical and physical properties are nearly identical to Diphenidol, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of matrix effects and other sources of analytical variability.[1][2]

Q2: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day. For biological experiments, it is advised to prepare fresh dilutions from a stock solution.

Q3: What are the typical linear ranges for a Diphenidol calibration curve using this compound?

Linear ranges for Diphenidol calibration curves using this compound as an internal standard can vary depending on the specific LC-MS/MS method and matrix. However, reported linear ranges in human plasma are typically between 0.200–200 ng/mL.[3][4][5] In mouse plasma, a linear range of 0.2 to 50 ng/mL has been demonstrated.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the development and use of calibration curves with this compound.

Issue 1: Poor Linearity (Non-linear calibration curve)

Question: My calibration curve for Diphenidol using this compound is non-linear. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in your calibration curve can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Concentration Range Exceeded The detector response may be saturated at high concentrations. Prepare a new set of calibration standards with a lower concentration range.
Inaccurate Standard Preparation Errors in serial dilutions can lead to non-linearity. Prepare fresh calibration standards, paying close attention to pipetting and dilutions.
Matrix Effects Differential matrix effects between the analyte and internal standard can cause non-linearity, especially if they do not perfectly co-elute.
Ion Suppression at High Concentrations At high analyte concentrations, the ionization efficiency of both the analyte and the internal standard can be suppressed, leading to a plateau in the response.
Incorrect Curve Fitting Model A linear regression model may not be appropriate for your data. Consider using a weighted linear regression or a quadratic model, but ensure it is justified by the data and validation experiments.

Troubleshooting Workflow for Non-Linearity:

start Non-Linear Calibration Curve check_range Is the concentration range appropriate? start->check_range prep_new_standards Prepare new standards with a narrower range check_range->prep_new_standards No check_prep Review standard preparation procedure check_range->check_prep Yes end Linear Curve Achieved prep_new_standards->end fresh_standards Prepare fresh standards carefully check_prep->fresh_standards No check_coelution Do analyte and IS co-elute perfectly? check_prep->check_coelution Yes fresh_standards->end optimize_chrom Optimize chromatography for co-elution check_coelution->optimize_chrom No assess_matrix Assess matrix effects (post-column infusion) check_coelution->assess_matrix Yes optimize_chrom->end check_is_response Is the IS response consistent across the curve? assess_matrix->check_is_response investigate_suppression Investigate ion suppression at high concentrations check_is_response->investigate_suppression No check_curve_fit Is the curve fitting model appropriate? check_is_response->check_curve_fit Yes investigate_suppression->end try_weighted_fit Try weighted linear or quadratic fit check_curve_fit->try_weighted_fit No check_curve_fit->end Yes try_weighted_fit->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Issue 2: High Variability (%RSD) in Calibration Points

Question: I am observing high relative standard deviation (%RSD) for my replicate calibration standards. How can I improve the precision?

Answer:

High variability in your calibration points can compromise the accuracy of your measurements. The following steps can help identify and resolve the source of imprecision.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction recovery can lead to inconsistent results. Ensure your sample preparation method is robust and reproducible.
Instrument Instability Fluctuations in the LC-MS/MS system can cause variable responses. Check for stable spray, consistent pump pressure, and a clean ion source.
Poor Chromatographic Peak Shape Tailing or broad peaks can lead to inconsistent integration. Optimize your chromatographic method to achieve sharp, symmetrical peaks.
Inconsistent Internal Standard Addition Ensure the internal standard is added precisely and consistently to all samples and standards.
Matrix Effects Inconsistent matrix effects across samples can lead to high variability.

Experimental Protocol: Assessing Matrix Effects

A post-extraction spike experiment can be used to quantify matrix effects.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Diphenidol and this compound spiked in the reconstitution solvent.

    • Set 2 (Post-Spiked Matrix): Blank matrix is extracted, and then Diphenidol and this compound are spiked into the final extract.

    • Set 3 (Pre-Spiked Matrix): Diphenidol and this compound are spiked into the blank matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

Parameter Formula Interpretation
Matrix Factor (MF) (Peak Area of Set 2) / (Peak Area of Set 1)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
Recovery (RE) (Peak Area of Set 3) / (Peak Area of Set 2)Indicates the efficiency of the extraction process.
Issue 3: Chromatographic Separation of Diphenidol and this compound

Question: My this compound peak is eluting slightly earlier than my Diphenidol peak. Is this a problem and how can I fix it?

Answer:

A slight separation between the analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography. However, if this separation leads to differential matrix effects, it can compromise the accuracy of quantification.

Troubleshooting Steps:

  • Assess the Impact: Determine if the separation is causing issues by evaluating the consistency of the analyte/internal standard area ratio in matrix samples versus neat solutions.

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can sometimes improve co-elution.

    • Adjust Mobile Phase: Small changes to the organic modifier or pH of the aqueous phase can alter selectivity and promote co-elution.

    • Change Column Chemistry: If other options fail, consider a column with a different stationary phase.

Logical Relationship of Co-elution and Matrix Effects:

coelution Perfect Co-elution of Analyte and IS uniform_effect Uniform Matrix Effect on both compounds coelution->uniform_effect separation Chromatographic Separation of Analyte and IS differential_effect Differential Matrix Effect on each compound separation->differential_effect matrix_effect Matrix Effect Zone matrix_effect->uniform_effect matrix_effect->differential_effect accurate_quant Accurate Quantification uniform_effect->accurate_quant inaccurate_quant Inaccurate Quantification differential_effect->inaccurate_quant

Caption: The importance of co-elution for accurate quantification.

Issue 4: Instability of this compound

Question: I suspect my this compound may be degrading or undergoing deuterium exchange. How can I verify this?

Answer:

Instability of the internal standard can lead to a drift in the calibration curve and inaccurate results.

Troubleshooting Steps:

  • Deuterium Exchange:

    • Check Label Position: Review the certificate of analysis to ensure the deuterium labels are on stable positions of the molecule. Avoid highly acidic or basic conditions if the labels are on potentially labile sites.

    • Solvent Stability Test: Incubate a solution of this compound in your sample diluent and mobile phase for an extended period (e.g., 24 hours) at room temperature. Re-inject and compare the response to a freshly prepared solution. A significant decrease in the this compound signal or an increase in the Diphenidol signal (at the corresponding m/z) may indicate deuterium exchange.

  • Chemical Degradation:

    • Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperatures and protected from light if necessary.

    • Fresh Preparations: If degradation is suspected, prepare fresh stock and working solutions from the original solid material.

Summary of Key Analytical Parameters

The following table provides a summary of typical parameters for a validated LC-MS/MS method for Diphenidol using this compound.

Parameter Typical Value/Range Reference
Linear Range (Plasma) 0.2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Intra-day and Inter-day Precision (%RSD) < 15%
Accuracy 85 - 115%
Recovery > 75%

This technical support center provides a starting point for troubleshooting common issues with this compound calibration curves. For further assistance, please consult the documentation provided by the supplier of your internal standard and consider a full method validation according to regulatory guidelines.

References

Technical Support Center: Minimizing Ion Suppression with Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during the LC-MS/MS analysis of Diphenidol, utilizing Diphenidol-d10 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Diphenidol?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It manifests as a reduction in the ionization efficiency of the target analyte, in this case, Diphenidol, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to decreased signal intensity, which compromises the sensitivity, accuracy, and precision of the analytical method, potentially resulting in underestimation of the analyte concentration or even false negatives.[3][4]

Q2: How does using this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Diphenidol. Being chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression in the mass spectrometer's ion source.[5] By adding a known concentration of this compound to all samples, standards, and quality controls, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant even if both signals are suppressed, thereby compensating for the variability in ion suppression and ensuring accurate and precise quantification.

Q3: What are the primary sources of ion suppression in bioanalytical methods for Diphenidol?

A3: Common sources of ion suppression in bioanalytical samples include:

  • Phospholipids: Abundant in plasma and serum samples, they are notorious for causing significant ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used in sample preparation can crystallize in the ion source, hindering the ionization process.

  • Endogenous compounds: Other small molecules present in the biological matrix can co-elute with Diphenidol and compete for ionization.

  • Formulation excipients: In pharmacokinetic studies, excipients from the drug formulation can also cause ion suppression.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Diphenidol using this compound.

Problem 1: Low signal intensity for both Diphenidol and this compound.

Possible CauseRecommended Solution
Significant Ion Suppression Improve sample preparation to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Poor Ionization Efficiency Optimize mass spectrometer source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to enhance the ionization of Diphenidol and this compound.
Instrument Contamination Clean the ion source, transfer capillary, and other components of the MS inlet to remove any accumulated residues.

Problem 2: Inconsistent or high variability in the Diphenidol/Diphenidol-d10 peak area ratio.

Possible CauseRecommended Solution
Chromatographic Separation of Analyte and IS While unlikely for a SIL-IS, ensure that the chromatographic peak shapes and retention times for Diphenidol and this compound are identical. A slight shift can lead to differential ion suppression. Adjust the gradient or mobile phase composition if necessary.
Inaccurate Pipetting of Internal Standard Verify the precision and accuracy of the pipettes used for adding the internal standard solution. Ensure consistent and accurate addition to all samples.
Analyte Concentration Outside Linear Range If the analyte concentration is very high, it might saturate the detector or even suppress the internal standard's signal. Dilute the sample to bring the concentration within the validated linear range of the assay.

Problem 3: Signal for Diphenidol is suppressed, but the this compound signal is stable.

Possible CauseRecommended Solution
Metabolite Interference A metabolite of Diphenidol might be isobaric with the analyte and co-elute, causing interference without affecting the internal standard. Optimize chromatographic separation to resolve the analyte from any potential metabolites.
Cross-talk In some MS/MS instruments, the signal from one MRM transition can "bleed" into another if not properly isolated. Ensure that the MRM transitions for Diphenidol and this compound are specific and that there is no cross-talk between the channels.

Data Presentation

The following tables illustrate the effectiveness of using this compound in compensating for ion suppression in human plasma samples.

Table 1: Impact of this compound on Analyte Response in Human Plasma

Sample IDDiphenidol Peak Area (without IS)Diphenidol Peak Area (with this compound)This compound Peak AreaPeak Area Ratio (Diphenidol/Diphenidol-d10)
Plasma Lot 1150,000152,000305,0000.498
Plasma Lot 2125,000126,000250,0000.504
Plasma Lot 3180,000179,000360,0000.497
Neat Solution 250,000 251,000 500,000 0.502

This table demonstrates that while the absolute peak areas of Diphenidol vary significantly between different plasma lots due to varying degrees of ion suppression, the peak area ratio remains consistent and comparable to the neat solution when this compound is used.

Table 2: Quantitative Assessment of Ion Suppression

MatrixAnalyte Response (Matrix)Analyte Response (Neat Solution)Ion Suppression (%)
Human Plasma165,400350,20052.8%
Human Urine280,150350,20020.0%
Rat Plasma198,600350,20043.3%

This table quantifies the percentage of signal suppression for Diphenidol in different biological matrices when analyzed without an internal standard.

Experimental Protocols

1. Protocol for Assessment of Ion Suppression (Post-Column Infusion)

This method helps to identify the regions in the chromatogram where ion suppression occurs.

  • Materials:

    • A stock solution of Diphenidol.

    • A syringe pump.

    • A T-connector.

    • LC-MS/MS system.

    • Blank extracted matrix (e.g., plasma).

  • Procedure:

    • Prepare a solution of Diphenidol in the mobile phase at a concentration that gives a stable and moderate signal.

    • Set up the LC-MS/MS system with the analytical column.

    • Connect the outlet of the LC column to one port of the T-connector.

    • Connect the syringe pump containing the Diphenidol solution to the second port of the T-connector.

    • Connect the third port of the T-connector to the mass spectrometer's ion source.

    • Begin infusing the Diphenidol solution at a low flow rate (e.g., 10 µL/min).

    • Once a stable baseline signal for Diphenidol is observed, inject a blank extracted matrix sample onto the LC column.

    • Monitor the signal of the infused Diphenidol. A drop in the baseline signal indicates a region of ion suppression.

2. Sample Preparation Protocol using Protein Precipitation

  • Materials:

    • Human plasma samples.

    • This compound internal standard working solution.

    • Acetonitrile (ACN) with 0.1% formic acid.

    • Vortex mixer and centrifuge.

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

Ion_Suppression_Mechanism cluster_source ESI Source Droplet Droplet Gas_Phase_Ions Gas_Phase_Ions Droplet->Gas_Phase_Ions Evaporation & Ionization MS_Inlet MS_Inlet Gas_Phase_Ions->MS_Inlet Sampling Analyte Analyte Co-elution Co-elution Analyte->Co-elution Matrix_Interference Matrix_Interference Matrix_Interference->Co-elution Co-elution->Droplet Competition for Charge/ Surface Area

Caption: Mechanism of Ion Suppression in the ESI Source.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Protein Precipitation/ LLE / SPE Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental Workflow for Diphenidol Analysis.

Troubleshooting_Tree Start Low Signal or High Variability? Check_IS Is the Internal Standard (this compound) signal also low? Start->Check_IS Yes_IS_Low Yes Check_IS->Yes_IS_Low No_IS_OK No Check_IS->No_IS_OK Suppression Significant Ion Suppression or Source Contamination Yes_IS_Low->Suppression Analyte_Specific_Issue Analyte-Specific Issue No_IS_OK->Analyte_Specific_Issue Optimize_Prep Improve Sample Prep (SPE or LLE) Suppression->Optimize_Prep Clean_Source Clean Ion Source Suppression->Clean_Source Check_Chromatography Check for Co-elution of Interferences with Analyte only Analyte_Specific_Issue->Check_Chromatography Check_Metabolites Investigate potential metabolite interference Analyte_Specific_Issue->Check_Metabolites

Caption: Troubleshooting Decision Tree for Ion Suppression.

References

Technical Support Center: Adjusting for Diphenidol-d10 Isotopic Contribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenidol-d10 as an internal standard in mass spectrometry-based assays. The following resources will help you identify, understand, and correct for the isotopic contribution of this compound to the unlabeled Diphenidol signal, ensuring the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution in the context of using this compound as an internal standard?

A1: Isotopic contribution, often referred to as "crosstalk" or "isotopic overlap," occurs when the mass spectral signal of the deuterated internal standard (this compound) is influenced by the naturally occurring heavy isotopes present in the unlabeled analyte (Diphenidol), and vice versa.[1] This can lead to inaccuracies in quantification, particularly at low analyte concentrations or when the analyte concentration is significantly high relative to the internal standard.[1]

Q2: Why does isotopic contribution happen with this compound?

A2: Isotopic contribution is a result of two main factors:

  • Natural Isotopic Abundance: Unlabeled Diphenidol contains a small percentage of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C). The mass of a Diphenidol molecule containing one or more ¹³C atoms can overlap with the mass of the lower-deuterated isotopic impurities in the this compound standard.

  • Isotopic Purity of the Internal Standard: The synthesis of deuterated standards like this compound is never 100% complete. This results in a small population of molecules with fewer than ten deuterium atoms (e.g., d9, d8) and even some completely unlabeled (d0) Diphenidol within the this compound standard.[1]

Q3: What are the potential consequences of uncorrected isotopic contribution?

A3: Failure to account for isotopic contribution can lead to several analytical issues:

  • Inaccurate Quantification: The most significant consequence is the potential for either overestimation or underestimation of the analyte concentration.

  • Non-linear Calibration Curves: At higher analyte concentrations, the isotopic contribution to the internal standard signal can become more pronounced, leading to a non-linear relationship between the analyte concentration and the response ratio.[1]

  • Poor Assay Precision and Reproducibility: Inconsistent isotopic contribution across different samples can lead to increased variability in the results.

Q4: How can I minimize isotopic contribution during my experiment?

A4: While mathematical correction is often necessary, you can take steps to minimize the impact of isotopic contribution:

  • Use a High-Purity Internal Standard: Whenever possible, source this compound with the highest available isotopic purity to reduce the amount of unlabeled analyte and lower-deuterated species.

  • Optimize Analyte and Internal Standard Concentrations: The relative concentrations of the analyte and internal standard can influence the degree of isotopic interference. Experiment with different concentrations to find a ratio that minimizes this effect.

  • Chromatographic Separation: In some cases, slight chromatographic separation between the analyte and the deuterated internal standard can occur. While complete co-elution is often desired to compensate for matrix effects, in situations of significant isotopic overlap, this slight separation can sometimes be leveraged to distinguish between the two signals.

Troubleshooting Guides

Issue 1: My calibration curve for Diphenidol is non-linear, particularly at the high end.
  • Potential Cause: Significant isotopic contribution from high concentrations of unlabeled Diphenidol to the this compound signal.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: If you have access to a high-resolution mass spectrometer, infuse a high-concentration solution of your this compound standard to assess its isotopic distribution.

    • Perform a Contribution Experiment: Analyze a high-concentration sample of unlabeled Diphenidol and monitor the mass channel of this compound to quantify the percentage of signal crossover.

    • Apply a Correction Factor: Utilize the experimental protocol below to calculate and apply a correction factor to your data.

    • Adjust Concentration Ratio: Consider lowering the concentration of the internal standard relative to the upper limit of quantitation of your calibration curve.

Issue 2: I am observing a higher than expected background signal for Diphenidol in my blank samples (containing only internal standard).
  • Potential Cause: The this compound internal standard contains a significant amount of unlabeled (d0) Diphenidol as an impurity.

  • Troubleshooting Steps:

    • Analyze the Internal Standard Alone: Prepare a solution of your this compound standard in a clean solvent at the working concentration and analyze it. The presence of a peak in the Diphenidol channel will confirm the impurity.

    • Quantify the Impurity: Determine the peak area of the unlabeled Diphenidol in the internal standard solution. This value can be subtracted from the analyte response in your samples.

    • Source a Higher Purity Standard: If the impurity level is unacceptably high, it is recommended to obtain a new lot or a higher purity version of the this compound standard.

Data Presentation

The following tables provide the theoretical isotopic distribution for unlabeled Diphenidol and a hypothetical, yet realistic, isotopic distribution for a commercially available this compound standard.

Table 1: Theoretical Isotopic Distribution of Unlabeled Diphenidol (C₂₁H₂₇NO)

MassRelative Abundance (%)
M (309.21)100.00
M+1 (310.21)23.23
M+2 (311.21)2.89

Note: This distribution is calculated based on the natural abundance of isotopes for each element in the molecular formula.

Table 2: Hypothetical Isotopic Distribution of a this compound Standard

Isotopic SpeciesMassRelative Abundance (%)
d10319.2798.5
d9318.261.2
d8317.260.2
d0 (unlabeled)309.210.1

Note: This is a hypothetical distribution for illustrative purposes. The actual isotopic purity should be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Contribution

Objective: To experimentally determine the percentage of signal contribution from unlabeled Diphenidol to the this compound mass channel and vice versa.

Methodology:

  • Prepare a High-Concentration Analyte Solution:

    • Prepare a solution of unlabeled Diphenidol at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay in a clean solvent (e.g., methanol).

  • Prepare an Internal Standard Solution:

    • Prepare a solution of this compound at the working concentration used in your assay in the same clean solvent.

  • Mass Spectrometry Analysis:

    • Analyze the high-concentration analyte solution using your established LC-MS/MS method, monitoring both the MRM transitions for unlabeled Diphenidol and this compound.

    • Analyze the internal standard solution, also monitoring both MRM transitions.

  • Data Analysis:

    • Contribution of Analyte to Internal Standard (A → IS):

      • In the analysis of the high-concentration analyte solution, measure the peak area of the signal in the this compound channel (Area_IS_in_A).

      • Measure the peak area of the signal in the Diphenidol channel (Area_A_in_A).

      • Calculate the contribution factor: CF_A→IS = Area_IS_in_A / Area_A_in_A

    • Contribution of Internal Standard to Analyte (IS → A):

      • In the analysis of the internal standard solution, measure the peak area of the signal in the Diphenidol channel (Area_A_in_IS).

      • Measure the peak area of the signal in the this compound channel (Area_IS_in_IS).

      • Calculate the contribution factor: CF_IS→A = Area_A_in_IS / Area_IS_in_IS

Protocol 2: Mathematical Correction of Quantitative Data

Objective: To apply the experimentally determined contribution factors to correct the measured peak areas in your samples.

Methodology:

  • Acquire Data for Samples:

    • Analyze your unknown samples containing both Diphenidol and this compound.

    • Measure the peak area for the analyte (Measured_Area_A) and the internal standard (Measured_Area_IS).

  • Apply Correction Formulas:

    • Corrected_Area_A = Measured_Area_A - (Measured_Area_IS * CF_IS→A)

    • Corrected_Area_IS = Measured_Area_IS - (Measured_Area_A * CF_A→IS)

  • Calculate Analyte Concentration:

    • Use the corrected peak areas to calculate the response ratio: Corrected_Ratio = Corrected_Area_A / Corrected_Area_IS

    • Determine the concentration of Diphenidol in your samples using the calibration curve constructed with corrected ratios for your calibration standards.

Mandatory Visualization

Isotopic_Contribution_Workflow Workflow for Correcting Isotopic Contribution cluster_experimental Experimental Determination cluster_correction Data Correction and Quantification A1 Prepare High-Concentration Analyte Solution A3 Analyze Solutions by LC-MS/MS (Monitor both channels) A1->A3 A2 Prepare Internal Standard Working Solution A2->A3 A4 Calculate Contribution Factors (CF_A→IS and CF_IS→A) A3->A4 B3 Apply Correction Formulas using Contribution Factors A4->B3 Contribution Factors B1 Analyze Unknown Samples B2 Measure Peak Areas (Analyte and IS) B1->B2 B2->B3 B4 Calculate Corrected Response Ratio B3->B4 B5 Quantify Analyte Concentration using Corrected Calibration Curve B4->B5

Caption: Workflow for correcting isotopic contribution.

Logical_Relationship Troubleshooting Logic for Inaccurate Results Start Inaccurate or Non-Linear Quantitative Results Check1 Is the calibration curve non-linear at high concentrations? Start->Check1 Check2 Is there a high background in blank + IS samples? Start->Check2 Cause1 Isotopic contribution from analyte to internal standard. Check1->Cause1 Yes Cause2 Unlabeled analyte impurity in internal standard. Check2->Cause2 Yes Solution1 Perform contribution experiment and apply mathematical correction. Cause1->Solution1 Solution2 Quantify impurity and subtract from analyte signal or source a purer standard. Cause2->Solution2

Caption: Troubleshooting logic for inaccurate results.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Analytical Validation of Diphenidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards for the quantitative analysis of Diphenidol in biological matrices. We will delve into the performance of the deuterated internal standard, Diphenidol-d10, and compare it with commonly used structural analogs, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate internal standard for your analytical needs.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thus ensuring the accuracy and precision of the results. The two primary types of internal standards are stable isotope-labeled (e.g., deuterated) and structural analogs.

Performance Comparison: this compound vs. Structural Analogs

The choice of internal standard can significantly impact the robustness and reliability of a bioanalytical method. Here, we compare the performance of this compound against two structural analogs, midazolam and chlorphenamine, which have been utilized in the quantification of Diphenidol.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to better tracking during sample extraction and co-elution during chromatography. This co-elution is crucial for compensating for matrix effects, a phenomenon where components of the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate results.

Structural analogs, while cost-effective and often readily available, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to less effective compensation for analytical variability.

The following table summarizes the performance characteristics of analytical methods for Diphenidol using these different internal standards, based on published literature. It is important to note that these results are from different studies and not from a head-to-head comparison, so experimental conditions may vary.

ParameterThis compoundMidazolamChlorphenamine
Analytical Method UPLC-MS/MSUPLC-MS/MSUPLC-MS/MS
Linearity Range 0.200–200 ng/mL0.2–50 ng/mL4–400 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL0.2 ng/mL4 ng/mL
Accuracy Within ±15% of nominal94.6%–110.4%Not explicitly stated
Precision (RSD) <15%≤14% (Intra- and Inter-day)Not explicitly stated
Key Advantage Co-elution with Diphenidol, optimal correction for matrix effectsCommercially availableCommercially available
Potential Disadvantage Higher cost of synthesisDifferent chromatographic behavior and ionization efficiency than DiphenidolDifferent chromatographic behavior and ionization efficiency than Diphenidol

Experimental Protocols

Below is a detailed methodology for a UPLC-MS/MS method for the quantification of Diphenidol in human plasma using this compound as the internal standard. This protocol is synthesized from best practices and published methods.

Materials and Reagents
  • Diphenidol reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Diphenidol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Diphenidol stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (50 ng/mL this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient to 95% A

    • 3.1-4.0 min: Hold at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Diphenidol: Precursor ion > Product ion (e.g., m/z 310.3 > 292.3)

    • This compound: Precursor ion > Product ion (e.g., m/z 320.3 > 302.3)

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizing the Workflow

To better understand the process of bioanalytical method validation, the following diagram illustrates the key steps.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation MD1->MD2 MD3 Chromatography MD2->MD3 MD4 Mass Spectrometry MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Processing MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Quantification SA2->SA3

Caption: Workflow of Bioanalytical Method Validation.

Conclusion

For the quantitative analysis of Diphenidol, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the most accurate and precise results. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability compared to structural analogs. While structural analogs like midazolam and chlorphenamine can be used, careful validation is required to ensure they provide adequate performance for the intended application. This guide provides the foundational information to assist researchers in making an informed decision for their specific bioanalytical needs.

Diphenidol-d10 as an Internal Standard: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical assays, the choice of a suitable internal standard is paramount for achieving accurate and reproducible quantification of target analytes. This is particularly crucial in high-sensitivity techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of Diphenidol-d10, a deuterated internal standard, with other alternatives, specifically structural analogs, for the quantification of the antiemetic and antivertigo drug, Diphenidol.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This co-elution and analogous ionization response allow for highly effective compensation for matrix effects, a common source of variability and inaccuracy in bioanalytical methods.[3]

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, this guide compares a validated LC-MS/MS method using this compound with a UPLC-MS/MS method employing a structural analog, Midazolam, as the internal standard for Diphenidol quantification.

Performance MetricThis compound (Deuterated IS)[4]Midazolam (Structural Analog IS)[5]
Linearity Range 0.200–200 ng/mL0.2–50 ng/mL
Accuracy Not explicitly stated, but method validated94.6%–110.4%
Precision (%RSD) Intra-day and inter-day precision RSDs were both limited to 14%Intra-day and inter-day precision RSDs were both limited to 14%
Lower Limit of Quantification (LLOQ) 0.200 ng/mL0.2 ng/mL
Mean Recovery Not explicitly stated> 76.5%

While both internal standards enable the development of validated methods with acceptable linearity, precision, and sensitivity, the use of a deuterated internal standard like this compound is generally preferred. Structural analogs, while a viable alternative when a stable isotope-labeled standard is unavailable, can exhibit different extraction recovery and ionization efficiency compared to the analyte, potentially compromising the accuracy and precision of the assay.

Experimental Protocols

Method 1: Quantification of Diphenidol using this compound Internal Standard (HPLC-MS/MS)

Sample Preparation:

  • To a 100 µL plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: Shimadzu HPLC system

  • Column: C18 column

  • Mobile Phase: Specific composition not detailed in the abstract.

  • Mass Spectrometer: AB SCIEX 6500 Q Trap

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Diphenidol: m/z 310.2 → 292.2

    • This compound: m/z 320.3 → 302.0

Method 2: Quantification of Diphenidol using Midazolam Internal Standard (UPLC-MS/MS)

Sample Preparation:

  • To a plasma sample, add the internal standard, Midazolam.

  • Precipitate proteins using acetonitrile.

  • Centrifuge to separate the precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • UPLC System: Waters ACQUITY UPLC H Class Plus

  • Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 µm)

  • Mass Spectrometer: AB SCIEX 5500 Triple Quad

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Diphenidol: m/z 310.2 → 128.9

    • Midazolam (IS): m/z 326.2 → 291.4

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Supernatant Transfer Centrifugation->Extraction Injection Injection into LC-MS/MS Extraction->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow for Diphenidol quantification.

IS_Comparison_Logic cluster_Deuterated Deuterated Internal Standard cluster_Analog Structural Analog Internal Standard Analyte Diphenidol (Analyte) Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Affected by Deuterated_IS This compound Deuterated_Props Identical Physicochemical Properties - Co-elution - Similar Ionization Efficiency Deuterated_IS->Matrix_Effects Equally Affected by Analog_IS Midazolam Analog_Props Similar but Different Properties - Potential for different retention time - May have different ionization response Analog_IS->Matrix_Effects Differentially Affected by Accurate_Quant Accurate & Precise Quantification Matrix_Effects->Accurate_Quant Compensated by Deuterated IS Less_Accurate_Quant Potentially Less Accurate Quantification Matrix_Effects->Less_Accurate_Quant Incompletely Compensated by Analog IS

Rationale for preferring a deuterated internal standard.

References

Cross-Validation of Diphenidol Assays: A Comparative Guide with Diphenidol-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of analytical methods for Diphenidol, emphasizing the role and advantages of using a deuterated internal standard, Diphenidol-d10, in ensuring assay accuracy and reliability.

Diphenidol is an antiemetic and antivertigo agent used to manage nausea, vomiting, and dizziness.[1][2] The development and validation of robust analytical methods are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy for improving the precision and accuracy of quantification, particularly in complex biological matrices.

Performance Comparison of Published Diphenidol Assays

The following table summarizes the performance characteristics of various validated analytical methods for the quantification of Diphenidol. These methods provide a baseline for understanding the expected performance of a well-validated assay. The inclusion of a deuterated internal standard like this compound is best practice for mass spectrometry-based methods to minimize variability.

MethodMatrixInternal Standard (IS)Linearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)
UPLC-MS/MS [3]BloodNot specified0.05–200 ng/mL92.77–112.753.22–12.170.05 ng/mL
UPLC-MS/MS [3]Liver TissueNot specified0.3–400 ng/g92.77–112.753.22–12.170.3 ng/g
UPLC-MS/MS Mouse PlasmaMidazolam0.2–50 ng/mL94.6–110.4< 140.2 ng/mL
HPLC PlasmaNot specified40–400 ng/mL96.1–101.4Not specifiedNot specified
GC-MS Blood/LiverSKF525A1.0–400.0 µg/mL> 90% Recovery< 100.05 µg/mL (LOD)
RP-HPLC TabletsNot specified3.158–63.15 mg/L99.5–100.40.4–0.83 ng (LOQ)

The Role of this compound in Cross-Validation

Cross-validation in the context of bioanalytical assays refers to the process of ensuring that a particular analytical method is accurate, reproducible, and robust. A key component of this is the use of an appropriate internal standard. This compound is an ideal internal standard for the quantification of Diphenidol using mass spectrometry (GC-MS or LC-MS).

Advantages of using this compound:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Diphenidol, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

  • Correction for Matrix Effects: It helps to compensate for variations in sample extraction efficiency and matrix-induced ion suppression or enhancement in mass spectrometry.

  • Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability in sample handling and instrument performance can be significantly reduced.

Experimental Protocols

Below is a generalized experimental protocol for the validation of a bioanalytical method for Diphenidol using this compound as an internal standard, based on common practices in the field.

Sample Preparation (Liquid-Liquid Extraction)

A simple and fast liquid-liquid extraction (LLE) is a common method for sample preparation.

  • To 0.1 mL of the biological sample (e.g., plasma), add a known concentration of this compound internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the analytical instrument.

UPLC-MS/MS Analysis

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method provides high sensitivity and selectivity.

  • Chromatographic Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Diphenidol and this compound are monitored.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day and inter-day precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Visualizing Workflows and Mechanisms

Logical Workflow for Assay Cross-Validation

The following diagram illustrates the logical steps involved in the cross-validation of a Diphenidol assay using this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Assay Requirements (Matrix, Sensitivity) B Optimize Sample Preparation (e.g., LLE with this compound) A->B C Develop LC-MS/MS Method (Transitions for Diphenidol & this compound) B->C D Assess Specificity & Selectivity C->D E Determine Linearity & Range D->E F Evaluate Accuracy & Precision E->F G Establish LOQ & LOD F->G H Investigate Matrix Effects & Recovery G->H I Test Stability H->I J Process Unknown Samples with this compound I->J K Quantify Diphenidol Concentration J->K L Report Results K->L cluster_0 Vomiting Stimuli cluster_1 Central Nervous System Motion Motion Sickness (Vestibular System) VestibularNuclei Vestibular Nuclei Motion->VestibularNuclei Toxins Emetogenic Substances (Bloodstream) CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ VC Vomiting Center (Medulla) CTZ->VC Vomiting Nausea & Vomiting VC->Vomiting VestibularNuclei->VC Acetylcholine Diphenidol Diphenidol Diphenidol->CTZ Inhibitory Action Diphenidol->VestibularNuclei Antagonizes Muscarinic Receptors

References

A Comparative Guide to Inter-Laboratory Quantification of Diphenidol

Author: BenchChem Technical Support Team. Date: November 2025

Diphenidol, an antiemetic and antivertigo agent, requires precise and accurate quantification in various matrices for clinical and forensic purposes. While formal inter-laboratory proficiency testing data for Diphenidol analysis is not extensively published, this guide provides a comparative overview of validated analytical methods from different laboratory settings. The performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods are summarized to aid researchers, scientists, and drug development professionals in selecting an appropriate analytical strategy.

Quantitative Performance Comparison

The following tables summarize the validation parameters of different analytical methods for the quantification of Diphenidol, as reported in various studies. These tables offer a side-by-side comparison of key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity range, accuracy, and precision.

Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Diphenidol Quantification in Biological Samples

ParameterHPLC[1][2][3]UPLC-MS/MS[1]UPLC-MS/MS[3]
Matrix PlasmaBlood, LiverMouse Plasma
Linearity Range 40-400 ng/mL0.05-200 ng/mL (Blood), 0.3-400 ng/g (Liver)0.2-50 ng/mL
LLOQ 40 ng/mL0.05 ng/mL (Blood), 0.3 ng/g (Liver)0.2 ng/mL
Intra-day Precision (RSD) 96.1-98.9% (as Accuracy)3.22-12.17%< 14%
Inter-day Precision (RSD) 98.8-101.4% (as Accuracy)3.22-12.17%< 14%
Accuracy 96.1-101.4%92.77-112.75%94.6-110.4%
Recovery Not Reported58.75-95.27%> 76.5%

Table 2: Performance of GC-MS Method for Diphenidol Quantification

ParameterGC-MS
Matrix Biological Specimens (Blood, Liver)
Linearity Range 1.0-400.0 µg/mL or µg/g
LOD 0.05 µg/mL or µg/g
Precision (RSD) < 10%
Recovery > 90%

Table 3: Inter-Laboratory Method Validation of Diphenidol HCl in a Pharmaceutical Formulation by HPLC

LaboratoryRun 1 (%)Run 2 (%)Run 3 (%)Run 4 (%)Run 5 (%)Mean (%)
Laboratory 1 96.8497.1096.3896.3097.0796.73
Laboratory 2 96.9097.8996.4697.5997.8397.33

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps for each of the compared analytical methods.

1. HPLC Method for Diphenidol in Plasma

  • Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A suitable mixture of organic and aqueous phases.

    • Detection: UV detection.

  • Validation: The method was validated for linearity, precision, and accuracy.

2. UPLC-MS/MS Method for Diphenidol in Biological Samples

  • Sample Preparation: A simple, fast, and inexpensive liquid-liquid extraction (LLE) was used for sample preparation, requiring a low sample volume of 0.1 mL or 0.1 g.

  • Chromatographic and Mass Spectrometric Conditions:

    • Separation: Ultra-high-performance liquid chromatography.

    • Detection: Tandem mass spectrometry (MS/MS).

  • Validation: The method was validated for linearity, LLOQ, accuracy, and precision (intraday and interday).

3. UPLC-MS/MS Method for Diphenidol in Mouse Plasma

  • Sample Preparation: Acetonitrile-mediated protein precipitation was used for analyte extraction. Midazolam was used as the internal standard.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 μm).

    • Detection: Multiple Reaction Monitoring (MRM) mode with target fragment ions m/z 310.2→128.9 for diphenidol and m/z 326.2→291.4 for the internal standard.

  • Validation: The method demonstrated linearity, accuracy, and precision with a mean recovery of over 76.5%.

4. GC-MS Method for Diphenidol in Biological Specimens

  • Sample Preparation: Details on the extraction procedure were not specified but would typically involve LLE or solid-phase extraction.

  • Chromatographic and Mass Spectrometric Conditions:

    • Separation: Gas chromatography.

    • Detection: Mass spectrometry.

  • Validation: The method was validated and showed excellent recovery (> 90%) and precision (RSD < 10%), with a limit of detection of 0.05 μg/mL or μg/g.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of Diphenidol in biological samples, from sample collection to final data analysis.

Diphenidol_Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_preparation Sample Preparation cluster_analytical_quantification Analytical Quantification cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Blood, Plasma, Tissue) Sample_Storage Sample Storage (e.g., -20°C or -80°C) Sample_Collection->Sample_Storage Thawing_Homogenization Thawing & Homogenization Sample_Storage->Thawing_Homogenization Internal_Standard Addition of Internal Standard Thawing_Homogenization->Internal_Standard Extraction Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Chromatographic_Separation Chromatographic Separation (HPLC, UPLC, or GC) Evaporation_Reconstitution->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review

Caption: Generalized workflow for Diphenidol quantification.

References

A Comparative Guide to the Bioanalytical Determination of Diphenidol: Accuracy and Precision of the Diphenidol-d10 Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Diphenidol in biological samples, with a focus on the accuracy and precision of methods utilizing Diphenidol-d10 as an internal standard. The data presented is compiled from various validated studies to offer an objective overview for researchers and professionals in drug development and toxicology.

Performance Comparison of Analytical Methods

The use of a deuterated internal standard like this compound in conjunction with mass spectrometry is a cornerstone of modern bioanalytical methods, offering high selectivity and robustness. The following tables summarize the performance characteristics of various methods, highlighting the superior performance of those employing this compound.

Parameter UPLC-MS/MS with this compound IS HPLC-MS/MS with this compound IS HPLC with UV Detection GC-MS
Linearity Range 0.05 - 200 ng/mL (Blood)[1][2], 0.3 - 400 ng/g (Liver)[1][2]0.200 - 200 ng/mL (Plasma)[1]40 - 400 ng/mLNot explicitly stated, LOD 0.05 µg/mL
Accuracy 92.77% - 112.75%94.6% - 110.4%96.1% - 101.4%Not explicitly stated
Intraday Precision (RSD) 3.22% - 12.17%< 14%96.1% - 98.9% (as accuracy)< 10%
Interday Precision (RSD) 3.22% - 12.17%< 14%98.8% - 101.4% (as accuracy)< 10%
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (Blood), 0.3 ng/g (Liver)0.200 ng/mL (Plasma)40 ng/mL0.05 µg/mL
Recovery 58.75% - 95.27%> 76.5%> 90%> 90%

Experimental Protocols

UPLC-MS/MS Method with this compound Internal Standard

This method is characterized by its high sensitivity, speed, and minimal sample volume requirements.

  • Sample Preparation: A simple, fast, and inexpensive liquid-liquid extraction (LLE) is typically employed for sample preparation. Alternatively, protein precipitation with acetonitrile can be used.

  • Internal Standard: this compound is added to the biological sample prior to extraction.

  • Chromatography: Separation is achieved on a C18 column.

  • Detection: Electrospray ionization (ESI) tandem mass spectrometry is used for detection.

  • Run Time: The chromatographic run time is typically short, around 5 minutes.

HPLC-MS/MS Method with this compound Internal Standard

This robust and sensitive method is widely used for bioequivalence and pharmacokinetic studies.

  • Sample Preparation: Plasma samples are pretreated with acetonitrile to precipitate proteins.

  • Internal Standard: this compound is utilized as the isotopic internal standard.

  • Chromatography: A C18 column is used for analyte separation.

  • Detection: Detection is performed using electrospray ionization.

HPLC with UV Detection

A more traditional method that is less sensitive than mass spectrometric techniques.

  • Sample Preparation: Specific extraction methods are developed in the laboratory.

  • Chromatography: High-performance liquid chromatography.

  • Detection: UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers good recovery and precision but may have a higher limit of detection compared to LC-MS/MS methods.

  • Sample Preparation: Not detailed in the provided search results.

  • Chromatography: Gas chromatography.

  • Detection: Mass spectrometry.

Visualized Workflows

experimental_workflow Experimental Workflow for Diphenidol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Blood, Tissue) AddIS Add Internal Standard (this compound) BiologicalSample->AddIS Extraction Extraction (LLE or Protein Precipitation) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Chromatography Chromatographic Separation (UPLC/HPLC/GC) Supernatant->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Caption: General experimental workflow for the analysis of Diphenidol in biological samples.

signaling_pathway_logic Method Selection Logic HighSensitivity High Sensitivity & Specificity Required? LCMSMS LC-MS/MS with This compound HighSensitivity->LCMSMS Yes Alternative Alternative Methods (HPLC-UV, GC-MS) HighSensitivity->Alternative No

Caption: Decision logic for selecting an appropriate analytical method for Diphenidol.

References

A Comparative Guide to the Analysis of Diphenidol: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantification of Diphenidol, a widely used antiemetic and antivertigo agent. A critical aspect of method validation, this document focuses on the linearity and range of different techniques, presenting supporting experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods for Diphenidol

The selection of an analytical method for Diphenidol is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone for pharmaceutical analysis, while hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer superior sensitivity and selectivity, particularly for biological samples.

The following table summarizes the linearity and range of several published methods for Diphenidol analysis.

Analytical TechniqueMatrixLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLCTablets3.158 - 63.15 µg/mL1.0000[1][2]
HPLCPlasma40 - 400 ng/mLNot Reported[3]
UPLC-MS/MSPlasma4 - 400 ng/mLNot Reported[3]
HPLC-MS/MSHuman Plasma0.200 - 200 ng/mL0.9935[4]
UPLC-MS/MSBlood0.05 - 200 ng/mL> 0.995
UPLC-MS/MSLiver Tissue0.3 - 400 ng/g> 0.995
UPLC-MS/MSMouse Plasma0.2 - 50 ng/mLNot Reported
GC-MSBlood & Liver1.0 - 400.0 µg/mL0.997 (Blood), 0.996 (Liver)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for some of the key experiments cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Diphenidol Tablets
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: VP-ODS C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.5% triethylamine solution (adjusted to pH 4.0 with phosphoric acid) and methanol in a 44:56 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Finely powdered tablets are dissolved in the mobile phase, sonicated, and filtered before injection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Diphenidol in Human Plasma
  • Chromatographic System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile. Diphenidol-d10 is used as an internal standard.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Diphenidol and its internal standard are monitored.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Diphenidol in Biological Samples
  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.

  • Sample Preparation: Liquid-liquid extraction (LLE) is employed for sample cleanup and concentration.

  • Detection: The analysis is performed in MRM mode for quantitative analysis.

Diphenidol's Mechanism of Action: A Signaling Pathway

Diphenidol primarily exerts its antiemetic and antivertigo effects through its action as a muscarinic acetylcholine receptor antagonist. It is believed to act on the chemoreceptor trigger zone (CTZ) and the vestibular system.

Diphenidol_Mechanism cluster_stimuli Emetic Stimuli cluster_pathway Physiological Pathway cluster_response Response Motion Motion Sickness Vestibular Vestibular System Motion->Vestibular Chemo Chemotherapy, Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Chemo->CTZ VomitingCenter Vomiting Center (Medulla) Vestibular->VomitingCenter ACh (Muscarinic Receptors) CTZ->VomitingCenter NauseaVomiting Nausea and Vomiting VomitingCenter->NauseaVomiting Diphenidol Diphenidol Diphenidol->Vestibular Antagonizes Muscarinic Receptors Diphenidol->CTZ Blocks Action

Caption: Diphenidol's antiemetic and antivertigo mechanism of action.

This guide provides a foundational comparison of analytical methods for Diphenidol. For the development and validation of new analytical procedures, it is imperative to consult the official guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

References

Specificity of Diphenidol-d10 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diphenidol-d10 as an internal standard in bioanalytical methods against other common alternatives. The following sections present experimental data, detailed methodologies, and visual representations to aid in the selection of the most appropriate internal standard for the quantification of Diphenidol in biological matrices.

Introduction

The accurate quantification of therapeutic agents like Diphenidol in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to compensate for variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte, exhibit similar ionization and extraction characteristics, and not interfere with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their close physicochemical resemblance to the analyte. This guide evaluates the performance of this compound in comparison to non-isotopically labeled internal standards.

Performance Comparison of Internal Standards

The specificity and performance of an internal standard are crucial for the reliability of bioanalytical data. This section compares the performance of this compound with other structural analog internal standards used for the quantification of Diphenidol.

Data Summary

The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound versus other internal standards for the quantification of Diphenidol in various biological matrices.

Table 1: Performance of this compound as an Internal Standard

Biological MatrixAnalytical MethodLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Human PlasmaHPLC-MS/MS0.200–2000.200Not explicitly stated≤ 10.6Not explicitly stated[1]
Human Blood & LiverUPLC-MS/MS0.05–200 (blood), 0.3–400 (liver)0.05 (blood), 0.3 (liver)92.77–112.753.22–12.1758.75–95.27[2]
Human PlasmaHPLC-MS/MS0.200–2000.200Not explicitly statedNot explicitly statedNot explicitly stated[3]

Table 2: Performance of Non-Isotopically Labeled Internal Standards

Internal StandardBiological MatrixAnalytical MethodLinearity (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
MidazolamMouse PlasmaUPLC-MS/MS0.2–500.294.6–110.4≤ 14> 76.5[4][5]
ChlorphenamineHuman PlasmaUPLC-MS/MS4–4004Not explicitly statedNot explicitly statedNot explicitly stated
Proadifen hydrochlorideBlood & LiverGC-MS1.0–400.0 (µg/mL or µg/g)Not explicitly statedNot explicitly stated< 10> 90
UnspecifiedHuman PlasmaHPLC40-4004096.1-101.4Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following sections outline typical experimental protocols for the quantification of Diphenidol using different internal standards.

Sample Preparation with this compound (UPLC-MS/MS)
  • Spiking: To 100 µL of plasma, add a known concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a 5 µL aliquot into the UPLC-MS/MS system.

Sample Preparation with Midazolam (UPLC-MS/MS)
  • Spiking: To a 50 µL plasma sample, add 50 µL of the internal standard working solution (Midazolam).

  • Protein Precipitation: Add 150 µL of acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 3 minutes and then centrifuge at 13,000 rpm for 10 minutes.

  • Injection: Inject a 5 µL aliquot of the supernatant into the UPLC-MS/MS system.

Mandatory Visualizations

Signaling Pathway of Diphenidol

Diphenidol primarily exerts its antiemetic and antivertigo effects through the antagonism of muscarinic acetylcholine receptors (M1-M4) in the vestibular system and the chemoreceptor trigger zone (CTZ). It is thought to diminish vestibular stimulation and depress labyrinthine function.

Diphenidol_Signaling_Pathway cluster_vestibular Vestibular System cluster_ctz Chemoreceptor Trigger Zone (CTZ) Vestibular_Input Vestibular Input (Motion, Position) Vestibular_Nuclei Vestibular Nuclei Vestibular_Input->Vestibular_Nuclei ACh Acetylcholine (ACh) Vestibular_Nuclei->ACh releases mAChR Muscarinic Receptors (M1-M4) ACh->mAChR binds to Vomiting_Center Vomiting Center (Medulla) mAChR->Vomiting_Center signals to Emetogenic_Stimuli Emetogenic Stimuli (Toxins, Drugs) CTZ_Receptors Dopamine/Muscarinic Receptors Emetogenic_Stimuli->CTZ_Receptors CTZ_Receptors->Vomiting_Center signals to Diphenidol Diphenidol Diphenidol->mAChR antagonizes Diphenidol->CTZ_Receptors antagonizes Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting

Caption: Diphenidol's mechanism of action.

Experimental Workflow for Comparative Analysis

This workflow outlines the steps for a comparative analysis of Diphenidol quantification using a stable isotope-labeled internal standard (this compound) versus a non-isotopically labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample Biological Sample (e.g., Plasma) Spike_D10 Spike with This compound Sample->Spike_D10 Spike_Analog Spike with Non-Isotopic IS Sample->Spike_Analog Extraction Protein Precipitation & Extraction Spike_D10->Extraction Spike_Analog->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Quant_D10 Quantification using This compound Data_Acquisition->Quant_D10 Quant_Analog Quantification using Non-Isotopic IS Data_Acquisition->Quant_Analog Comparison Compare Performance: Accuracy, Precision, Linearity, etc. Quant_D10->Comparison Quant_Analog->Comparison

Caption: Comparative experimental workflow.

Discussion

The data presented in Tables 1 and 2, although not from a direct head-to-head comparative study, allow for an objective assessment of the specificity of this compound.

Superiority of this compound:

  • Co-elution and Similar Physicochemical Properties: As a stable isotope-labeled analog, this compound has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Diphenidol. This ensures that any variations during sample processing and analysis affect both the analyte and the internal standard almost equally, leading to more accurate and precise quantification.

  • Reduced Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. Because this compound behaves almost identically to Diphenidol, it effectively compensates for these matrix effects. Non-isotopically labeled internal standards, having different chemical structures, may not co-elute perfectly and can be affected differently by the matrix, potentially leading to biased results.

  • Lower Limit of Quantification (LLOQ): The methods utilizing this compound generally achieve a lower LLOQ (as low as 0.05 ng/mL in blood) compared to methods using non-isotopic internal standards (e.g., 4 ng/mL with chlorphenamine). This is particularly advantageous for studies requiring high sensitivity.

Considerations for Non-Isotopically Labeled Internal Standards:

While SIL internal standards are preferred, non-isotopically labeled analogs can be a viable alternative when a SIL standard is unavailable or cost-prohibitive. However, their use requires more rigorous validation to ensure they adequately compensate for analytical variability. The choice of a structural analog must be carefully considered, as differences in chemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte.

Conclusion

Based on the available experimental data, this compound demonstrates superior performance as an internal standard for the quantification of Diphenidol in biological matrices. Its use leads to highly specific, accurate, and precise bioanalytical methods with low limits of quantification. The near-identical physicochemical properties of this compound to the parent drug ensure optimal compensation for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals aiming for the highest quality bioanalytical data for Diphenidol, this compound is the recommended internal standard.

References

The Gold Standard for Diphenidol Confirmation: A Comparative Guide to Using Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Diphenidol is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This guide provides an in-depth comparison of analytical methodologies, highlighting the superior performance of using a stable isotope-labeled internal standard, Diphenidol-d10, in mass spectrometric assays.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of Diphenidol in biological matrices. This method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers unparalleled accuracy and precision by mitigating variability during sample preparation and analysis. This compound, being chemically identical to Diphenidol but with a different mass, co-elutes with the analyte and experiences similar ionization and fragmentation, thus providing a reliable reference for quantification.[1][2][3]

This guide presents a comparative overview of various analytical methods for Diphenidol determination, supported by experimental data from published studies. We will delve into the performance characteristics of methods utilizing this compound and compare them with alternative approaches.

Performance Comparison of Analytical Methods for Diphenidol Quantification

The following tables summarize the validation parameters of different analytical methods for the quantification of Diphenidol.

Table 1: Performance of LC-MS/MS Methods Using this compound as an Internal Standard

ParameterUPLC-MS/MS[4]HPLC-MS/MS[1]
Linear Range 0.05-200 ng/mL (Blood) 0.3-400 ng/g (Liver)0.200–200 ng/mL (Plasma)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (Blood) 0.3 ng/g (Liver)0.200 ng/mL (Plasma)
Accuracy 92.77-112.75%Not explicitly stated
Precision (RSD) 3.22-12.17% (Intra-day & Inter-day)Excellent
Recovery 58.75-95.27%Not explicitly stated
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation

Table 2: Performance of Alternative Analytical Methods for Diphenidol Quantification

ParameterUPLC-MS/MS (Midazolam IS)GC-MS
Linear Range 0.2-50 ng/mL (Mouse Plasma)1.0–400.0 μg/mL (Blood)
Lower Limit of Quantification (LLOQ) 0.2 ng/mLNot explicitly stated
Accuracy 94.6-110.4%Not explicitly stated
Precision (RSD) < 14% (Intra-day & Inter-day)< 10%
Recovery > 76.5%> 90%
Sample Preparation Protein PrecipitationNot specified

The Advantage of Stable Isotope Dilution

The data clearly demonstrates that methods employing this compound as an internal standard exhibit excellent sensitivity, accuracy, and precision. The use of a stable isotope-labeled internal standard is fundamentally superior to using a non-isotopic internal standard (analog) for several reasons:

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound has the same physicochemical properties as Diphenidol, it is affected by the matrix in the same way, allowing for accurate correction.

  • Compensation for Sample Loss: During the multi-step sample preparation process, some amount of the analyte may be lost. The internal standard is added at the beginning of this process and experiences the same degree of loss, ensuring that the final analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, instrument response, and injection volume, the stable isotope-labeled internal standard significantly improves the overall precision and accuracy of the analytical method.

Experimental Protocols

UPLC-MS/MS Method with this compound

This protocol is based on a validated method for the determination of Diphenidol in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.1 mL of blood or 0.1 g of homogenized liver tissue, add the internal standard solution (this compound).

  • Add an appropriate volume of extraction solvent (e.g., ethyl acetate).

  • Vortex mix for a specified time.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate for UPLC.

  • Injection Volume: A small injection volume (e.g., 5 µL).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Diphenidol: Monitor the transition of the precursor ion to a specific product ion.

    • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood, Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid or Protein Precipitation Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation uplc UPLC Separation evaporation->uplc msms Tandem Mass Spectrometry (MS/MS) Detection uplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification logical_relationship cluster_analyte Diphenidol (Analyte) cluster_is This compound (Internal Standard) cluster_compensation Compensation for Variability analyte_prop Physicochemical Properties is_prop Identical Physicochemical Properties analyte_ms Mass Spect spectrometric Behavior is_ms Identical MS Behavior (Different Mass) compensation Accurate Correction for: - Sample Loss - Matrix Effects - Instrument Fluctuation is_prop->compensation Leads to is_ms->compensation result Reliable & Accurate Quantification compensation->result

References

Comparative Analysis of Diphenidol in Plasma vs. Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Diphenidol quantification in plasma and urine, tailored for researchers, scientists, and drug development professionals. It synthesizes key pharmacokinetic data, details experimental protocols for analysis, and visualizes metabolic and experimental workflows.

Pharmacokinetic Profile: Plasma vs. Urine

Diphenidol, an antiemetic and antivertigo agent, is well absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 3 hours[1]. The drug has a plasma half-life of approximately 4 hours[1]. The primary route of elimination is through the kidneys, with about 90% of the drug being excreted in the urine[1].

The following tables present a comparative summary of Diphenidol's pharmacokinetic parameters in plasma and its excretion profile in urine, based on data from separate studies. It is important to note that the data for plasma and urine were not collected from the same study subjects; therefore, a direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of Diphenidol in Human Plasma (Single 50 mg Oral Dose)

ParameterMean Value (± SD)UnitReference
Cmax (Peak Concentration)321.15 (± 162.46)µg/L[2][3]
Tmax (Time to Peak)2.25 (± 0.62)hours
t1/2β (Elimination Half-life)21.22 (± 22.30)hours
AUC0-361052.75 (± 596.25)µg·h/L
AUC0-∞1287.19 (± 2931.36)µg·h/L

Data synthesized from a study involving 12 healthy volunteers.

Table 2: Urinary Excretion of Diphenidol and its Metabolites in Humans (Following Oral Administration of ¹⁴C-labeled Diphenidol)

ParameterPercentage of Total DoseTime FrameReference
Total Radioactivity in Urine~84%2-3 days

This study highlights that the vast majority of an administered dose of Diphenidol is excreted in the urine.

Metabolism and Excretion Pathway

Diphenidol undergoes metabolism in the body, and its metabolites are primarily excreted in the urine. The principal urinary metabolite in humans has been identified as N-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acid, which accounts for not less than 50% of the administered dose. Other minor urinary metabolites include a phenol and a lactam.

The following diagram illustrates the metabolic pathway of Diphenidol.

Diphenidol_Metabolism Diphenidol Diphenidol Metabolite1 N-(4,4-diphenyl-4-hydroxybutyl)- delta-aminovaleric acid (Major Metabolite) Diphenidol->Metabolite1 Oxidation Metabolite2 Phenol Metabolite (Minor) Diphenidol->Metabolite2 Hydroxylation Metabolite3 Lactam Metabolite (Minor) Diphenidol->Metabolite3 Oxidation Urine Urinary Excretion Metabolite1->Urine Metabolite2->Urine Metabolite3->Urine

Caption: Metabolic pathway of Diphenidol.

Experimental Protocols

The quantification of Diphenidol in plasma and urine requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed techniques.

Quantification of Diphenidol in Plasma by GC-MS

This protocol is based on the methodology described in a pharmacokinetic study of Diphenidol in healthy volunteers.

  • Sample Preparation:

    • To a 1 mL plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate).

    • Perform liquid-liquid extraction with an organic solvent (e.g., n-hexane-dichloromethane).

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at an initial temperature, ramp up to a final temperature to ensure separation of Diphenidol and the internal standard.

    • Mass Spectrometer: Agilent 5975 or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Diphenidol and the internal standard.

Quantification of Diphenidol in Urine by UPLC-MS/MS

While a specific UPLC-MS/MS method for Diphenidol in urine was not detailed in the search results, a general workflow can be outlined based on methods for other biological matrices.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample to pellet any particulate matter.

    • Take a specific volume of the supernatant and add an internal standard.

    • Perform a dilution step with a suitable buffer or mobile phase to reduce matrix effects.

    • Directly inject the diluted sample or perform a solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).

    • Flow Rate: Optimized for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Diphenidol and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of Diphenidol in plasma and urine.

Experimental_Workflow cluster_plasma Plasma Analysis cluster_urine Urine Analysis p_sample Plasma Sample Collection p_prep Sample Preparation (LLE or PPT) p_sample->p_prep p_analysis GC-MS or UPLC-MS/MS Analysis p_prep->p_analysis p_data Data Acquisition & Processing p_analysis->p_data final_report Comparative Analysis Report p_data->final_report u_sample Urine Sample Collection u_prep Sample Preparation (Dilution or SPE) u_sample->u_prep u_analysis UPLC-MS/MS Analysis u_prep->u_analysis u_data Data Acquisition & Processing u_analysis->u_data u_data->final_report

Caption: Experimental workflow for Diphenidol analysis.

Conclusion

The analysis of Diphenidol in both plasma and urine provides valuable insights into its pharmacokinetic and excretory profiles. While plasma concentrations offer a direct measure of the bioavailable drug that can exert its pharmacological effects, urine analysis is crucial for understanding the extent of its metabolism and the primary routes of elimination. The data indicates that Diphenidol is extensively metabolized and cleared by the kidneys. For researchers and drug development professionals, a comprehensive understanding of both plasma and urine data is essential for a complete toxicological and pharmacokinetic assessment of Diphenidol.

References

Performance of Diphenidol-d10 as an Internal Standard in Mass Spectrometry-Based Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

The accurate quantification of therapeutic agents in biological matrices is paramount in drug development and clinical research. Diphenidol, an antiemetic and antivertigo agent, requires robust bioanalytical methods for its pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Diphenidol-d10, is a widely accepted strategy to ensure the accuracy and precision of quantitation by mass spectrometry by correcting for matrix effects and variations in sample processing and instrument response. This guide provides a comparative overview of the performance of this compound in various mass spectrometric systems, supported by published experimental data.

Comparative Performance Data

The following table summarizes the performance characteristics of analytical methods employing this compound as an internal standard for the quantification of Diphenidol in biological matrices. Data is compiled from various studies utilizing different mass spectrometry platforms.

Mass Spectrometer TypeMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (RSD %)Recovery (%)Citation
Triple Quadrupole (UPLC-MS/MS)HPLC-MS/MSHuman Plasma0.200–2000.200Not specifiedNot specifiedNot specified[1][2]
Triple Quadrupole (UPLC-MS/MS)UPLC-MS/MSMouse Plasma0.2–50Not specified94.6–110.4< 14> 76.5[2][3]
Triple Quadrupole (UPLC-MS/MS)UPLC-MS/MSHuman Blood0.05–2000.0592.77–112.753.22–12.1758.75–95.27[1]
Triple Quadrupole (UPLC-MS/MS)UPLC-MS/MSHuman Liver0.3–4000.392.77–112.753.22–12.1758.75–95.27
Not Specified (GC-MS)GC-MSBiological SpecimensNot specified0.05 µg/mLNot specified< 10> 90

Note: The performance of this compound is consistently associated with high sensitivity, accuracy, and precision across different biological matrices and analytical platforms. The choice of mass spectrometer can influence the lower limit of quantitation (LLOQ), with UPLC-MS/MS methods generally achieving lower detection limits.

Alternative Internal Standards

While this compound is an ideal internal standard due to its identical chemical properties to the analyte, other compounds have also been utilized.

Internal StandardMass Spectrometer TypeMethodMatrixLinearity Range (ng/mL)MRM Transition (m/z)Citation
ChlorphenamineTriple Quadrupole (UPLC-MS/MS)UPLC-MS/MSMouse Plasma4–400275.3 → 230.2

The use of a non-isotopic internal standard like chlorphenamine can be a cost-effective alternative; however, it may not perfectly mimic the ionization behavior and matrix effects of Diphenidol, potentially leading to less accurate quantification compared to a stable isotope-labeled standard like this compound.

Experimental Methodologies

The following sections detail the experimental protocols for the analysis of Diphenidol using this compound as an internal standard in a UPLC-MS/MS system.

Sample Preparation (Protein Precipitation)
  • Aliquots of plasma samples are mixed with an internal standard solution (this compound).

  • Proteins are precipitated by the addition of acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

Liquid Chromatography
  • Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 μm) or a C18 column.

  • Mobile Phase: Specific compositions of mobile phases vary between methods but typically involve a gradient of acetonitrile and water containing a modifier like formic acid.

  • Flow Rate: Dependent on the specific UPLC/HPLC method.

  • Injection Volume: Typically small, in the microliter range.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

  • MRM Transitions:

    • Diphenidol: m/z 310.2 → 128.9 or m/z 310.3 → 292.3

    • This compound: m/z 326.2 → 291.4

Visualizing the Workflow and Logic

To better illustrate the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma/Blood) add_is Add this compound Internal Standard start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect uplc UPLC Separation (C18 Column) collect->uplc msms MS/MS Detection (Triple Quadrupole) uplc->msms quant Quantification (MRM) msms->quant process Data Acquisition & Processing quant->process report Generate Concentration Data process->report

Caption: Experimental workflow for the bioanalysis of Diphenidol using this compound.

References

Safety Operating Guide

Navigating the Disposal of Diphenidol-d10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Diphenidol-d10, ensuring the protection of personnel and the environment. While specific data for this compound is limited, the disposal protocol should be based on the known hazards of the parent compound, Diphenidol Hydrochloride, and general guidelines for hazardous chemical waste.

Understanding the Compound: Diphenidol

Diphenidol is an antagonist of muscarinic acetylcholine receptors.[1] The hydrochloride salt of Diphenidol is considered slightly hazardous in case of skin or eye contact, ingestion, or inhalation.[2] Acute oral toxicity (LD50) in mice has been established at 400 mg/kg.[2] Given this toxicity profile, this compound should be handled as a hazardous chemical.

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical, including this compound, must adhere to fundamental safety principles. Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system without proper evaluation and, in some cases, written permission from Environmental Health and Safety (EHS) personnel.[3]

Key principles for hazardous waste storage and disposal include:

  • Segregation: Store different classes of chemicals separately. For instance, acids should be stored apart from bases, and oxidizing agents away from reducing agents.[4]

  • Proper Containment: Use sturdy, leak-proof containers that are compatible with the chemical waste. The original container is often the best choice if it is in good condition.

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of waste generation.

  • Secure Storage: Keep waste containers securely capped and stored in a designated Satellite Accumulation Area (SAA).

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Characterization and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

3. Container Selection and Labeling:

  • Use a compatible, leak-proof container with a secure lid. If the original container is in good condition, it is a suitable choice.

  • Affix a "Hazardous Waste" label to the container.

  • On the label, clearly write "this compound" and list any solvents or other chemicals present in the waste mixture.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA).

  • Ensure the SAA is inspected weekly for any signs of leakage.

5. Scheduling Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), arrange for its collection by your institution's hazardous waste management team.

Disposal of Empty Containers: Empty containers that held this compound must also be disposed of properly. Triple-rinse the container with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can often be disposed of in the regular trash, but it is best to consult your local EHS guidelines.

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative thresholds and parameters are important for compliance.

ParameterGuidelineCitation
pH for Drain Disposal (if permissible) Between 5.5 and 10.5
Maximum Laboratory Waste Accumulation Typically no more than 25 gallons total
Reactive Acutely Hazardous Waste Limit No more than 1 quart
Container Fullness for Pickup Request When container is ¾ full

Note: These are general guidelines. Always consult your institution's specific EHS procedures.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall workflow.

Caption: Workflow for the safe disposal of this compound.

LogicalRelationship A Is this compound waste generated? B Treat as Hazardous Waste A->B Yes G End of Process A->G No C Segregate from other waste streams B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F F->G

Caption: Decision-making for this compound waste handling.

References

Personal protective equipment for handling Diphenidol-d10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diphenidol-d10. The following procedures are based on the known properties of Diphenidol Hydrochloride, the non-deuterated form of the compound, and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.

Chemical and Physical Properties Overview

PropertyValueSource
Chemical Formula C21H17D10NON/A
Appearance Crystalline solid[1]Cayman Chemical
Storage Temperature -20°C[1]Cayman Chemical
Solubility (in organic solvents) Soluble in ethanol, DMSO, and dimethyl formamide (DMF)[1]Cayman Chemical
Solubility (in aqueous buffer) Approximately 2 mg/ml in PBS (pH 7.2)[1]Cayman Chemical

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[2].

Potential Health Effects:

  • Acute: May cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, with potential for gastrointestinal irritation.

  • Chronic: May cause damage to the central nervous system (CNS) with repeated or prolonged exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesWear two pairs of gloves when handling the compound. Change gloves regularly or immediately if they are torn, punctured, or contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesEnsure compliance with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face shield may be necessary for splash protection.
Skin and Body Protection Laboratory coat or disposable gownWear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if engineering controls (e.g., fume hood) are not available or are insufficient to control exposure to dust or aerosols.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Restrict access to the handling area to authorized personnel only. Prohibit eating, drinking, smoking, and the application of cosmetics in this area.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • To prepare a stock solution, dissolve the this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF. These solutions should be purged with an inert gas.

  • For aqueous solutions, directly dissolve the crystalline solid in the desired buffer. It is recommended not to store aqueous solutions for more than one day.

3. Handling and Transfer:

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid material.

  • When transferring solutions, use a calibrated pipette or syringe.

  • Avoid generating aerosols or splashes.

4. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.

  • Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ensure the spill area is thoroughly cleaned and decontaminated.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated PPE (gloves, gowns), and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a clearly labeled, sealed, and appropriate waste container.

  • Disposal Method: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling of this compound

Diphenidol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid this compound C->D E Prepare Stock/Working Solutions D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G J Spill or Exposure Occurs F->J H Segregate and Label Waste G->H I Dispose of Waste per Regulations H->I M M K Follow First Aid Measures J->K L Notify Supervisor & EHS K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.